molecular formula C6H14O4S2 B12804271 1,1-Bis(ethylsulfonyl)ethane CAS No. 32341-85-8

1,1-Bis(ethylsulfonyl)ethane

Cat. No.: B12804271
CAS No.: 32341-85-8
M. Wt: 214.3 g/mol
InChI Key: FKRSIPMVGCAUPF-UHFFFAOYSA-N
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Description

1,1-Bis(ethylsulfonyl)ethane is an organic compound featuring two ethylsulfonyl groups bonded to a central ethane core. Compounds with sulfonyl functional groups are highly valued in synthetic chemistry for their strong electron-withdrawing nature, which can activate adjacent carbon atoms for nucleophilic substitution and facilitate the construction of complex molecular architectures . Sulfones are widely utilized as key intermediates in the development of pharmaceuticals and novel materials . Researchers employ this and similar sulfonyl-based compounds as versatile building blocks in organic synthesis, including potential use in polymerization reactions or the creation of specialized chemical libraries. As a stable sulfone, its mechanism of action in reactions typically involves the stabilization of adjacent carbanions or acting as a leaving group in elimination or substitution reactions. This product, 1,1-Bis(ethylsulfonyl)ethane, is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32341-85-8

Molecular Formula

C6H14O4S2

Molecular Weight

214.3 g/mol

IUPAC Name

1,1-bis(ethylsulfonyl)ethane

InChI

InChI=1S/C6H14O4S2/c1-4-11(7,8)6(3)12(9,10)5-2/h6H,4-5H2,1-3H3

InChI Key

FKRSIPMVGCAUPF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C(C)S(=O)(=O)CC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1,1-Bis(ethylsulfonyl)ethane (CAS 7307-09-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1,1-Bis(ethylsulfonyl)ethane. Designed for professionals in research and development, this document synthesizes available data to offer a detailed understanding of this compound's characteristics.

Introduction to 1,1-Bis(ethylsulfonyl)ethane

1,1-Bis(ethylsulfonyl)ethane, with the Chemical Abstracts Service (CAS) number 7307-09-7, is a geminal disulfone. This class of organic compounds is characterized by the presence of two sulfonyl groups attached to the same carbon atom. The electron-withdrawing nature of the sulfonyl groups significantly influences the chemical reactivity and physical properties of the molecule, particularly the acidity of the methylene protons situated between them. While specific experimental data for this compound is limited in publicly accessible literature, this guide compiles available information and provides context through data from closely related structures.

Molecular Structure and Properties

The foundational characteristics of 1,1-Bis(ethylsulfonyl)ethane are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₂O₄S₂
Molecular Weight 188.27 g/mol
Canonical SMILES CCS(=O)(=O)C(C)S(=O)(=O)CC
InChI Key BRPOLULJMDJSOG-UHFFFAOYSA-N[1]

Physicochemical Data

A comprehensive understanding of a compound's behavior in various systems is predicated on its fundamental physicochemical properties. The following sections detail the available data for 1,1-Bis(ethylsulfonyl)ethane and related compounds.

Melting and Boiling Points
Solubility

The solubility of sulfones is dictated by their polarity. The sulfonyl group is highly polar, which can impart some water solubility, especially in smaller molecules. However, the presence of alkyl or aryl groups increases the lipophilicity, favoring solubility in organic solvents.

Experimental solubility data for diphenyl sulfone in various organic solvents and aqueous media at 25°C has been reported[3]. Generally, sulfones exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents and water[4][5]. The solubility of 4,4′-dihydroxydiphenyl sulfone, for example, is greater in acetone, ethyl acetate, and acetonitrile than in methanol or ethanol[6].

pKa (Acidity)

The methylene protons located between the two electron-withdrawing sulfonyl groups in 1,1-disulfones exhibit significant acidity[7]. The pKa of the benzylic proton adjacent to a sulfone group is a key determinant of its reactivity[8]. While an experimental pKa for 1,1-Bis(ethylsulfonyl)ethane has not been found, it is expected to be significantly lower than that of a simple alkane. For context, the pKa of the methylene protons in cyclopentadiene is approximately 16[8]. The strong acidifying effect of the two sulfonyl groups would likely result in a pKa for 1,1-Bis(ethylsulfonyl)ethane in a similar or even more acidic range.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and identification of a compound.

Mass Spectrometry

The mass spectrum of the closely related compound 1-{[(Ethylsulfonyl)methyl]sulfonyl}ethane is available and provides insight into the fragmentation patterns of such molecules[1]. Electron ionization (EI) mass spectrometry of ethane-containing compounds typically shows fragmentation patterns corresponding to the loss of alkyl and ethyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are powerful tools for confirming the structure of organic molecules. For 1,1-Bis(ethylsulfonyl)ethane, the following spectral features would be anticipated:

  • 1H NMR: The spectrum would be expected to show signals for the ethyl groups (a triplet and a quartet) and a signal for the methyl and methine protons on the central ethane moiety. The chemical shift of the methine proton would be significantly downfield due to the deshielding effect of the two adjacent sulfonyl groups. The methylene protons of the ethyl groups would also be deshielded.

  • 13C NMR: The spectrum would display distinct signals for the different carbon environments: the methyl and methylene carbons of the ethyl groups, and the methyl and methine carbons of the central ethane backbone. The carbon atoms directly attached to the sulfur atoms will show the most significant downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum of a sulfone is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. These typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of 1,1-Bis(ethylsulfonyl)ethane are not widely published. However, general methods for the synthesis and characterization of sulfones can be adapted.

Synthesis

A common method for the synthesis of sulfones is the oxidation of the corresponding thioether. The synthesis of 1,1-Bis(ethylsulfonyl)ethane would likely proceed via the oxidation of 1,1-bis(ethylthio)ethane.

Diagram: Synthetic Pathway

G Thioether 1,1-Bis(ethylthio)ethane OxidizingAgent Oxidizing Agent (e.g., H₂O₂, m-CPBA) Thioether->OxidizingAgent Sulfone 1,1-Bis(ethylsulfonyl)ethane OxidizingAgent->Sulfone

Caption: General synthetic route to 1,1-Bis(ethylsulfonyl)ethane.

Physicochemical Property Determination

The following outlines a general workflow for the experimental determination of the key physicochemical properties.

Diagram: Physicochemical Characterization Workflow

G start Synthesized & Purified 1,1-Bis(ethylsulfonyl)ethane mp Melting Point (DSC or Capillary Method) start->mp bp Boiling Point (Distillation under reduced pressure) start->bp sol Solubility (Isothermal Shake-Flask Method) start->sol pka pKa (Potentiometric Titration or UV-Vis Spectroscopy) start->pka spec Spectroscopic Analysis (NMR, IR, MS) start->spec struct Structural Confirmation (X-ray Crystallography) spec->struct

Caption: Workflow for experimental characterization.

Step-by-Step Methodologies:

  • Melting Point Determination:

    • A small amount of the purified solid is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is slowly increased, and the range at which the substance melts is recorded.

    • Alternatively, Differential Scanning Calorimetry (DSC) can be used for a more precise determination.

  • Solubility Measurement (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed flask.

    • The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

    • The solution is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

  • pKa Determination (Potentiometric Titration):

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., a water-organic solvent mixture).

    • A standardized solution of a strong base (e.g., NaOH) is added in small increments.

    • The pH of the solution is measured after each addition using a calibrated pH meter.

    • The pKa is determined from the half-equivalence point of the resulting titration curve.

Conclusion

References

Click to expand
  • mzCloud. (2016, September 20). 1-{[(Ethylsulfonyl)methyl]sulfonyl}ethane. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 1,2-Bis(phenylsulfonyl)ethane, 98+%. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,1-Bis(ethylsulfonyl) ethylene (CAS 114223-30-2). Retrieved from [Link]

  • Acree Jr., W. E., & Abraham, M. H. (2001). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon the general solvation model. Canadian Journal of Chemistry, 79(9), 1466-1472.
  • Scott, J. D., & Toste, F. D. (2010). Surprising acidity for the methylene of 1,3-indenocorannulenes?. Beilstein Journal of Organic Chemistry, 6, 104.
  • Gleeson, M. P., Hersey, A., & Hann, M. M. (2015). Physicochemical Properties and Compound Quality. In Royal Society of Chemistry.
  • PubChem. (n.d.). 1,2-Bis(ethylsulphonyl)ethane. Retrieved from [Link]

  • Li, Q., Wang, Y., & Wang, J. (2015). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution.
  • O'Hagan, D. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Chemical Science, 10(30), 7249-7257.
  • Royal Society of Chemistry. (2013). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Retrieved from [Link]

  • ResearchGate. (2020, November 22). SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE-1,2- DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4-BROMOPHENYL) AZETIDIN-2-ONE). Retrieved from [Link]

  • ResearchGate. (2012). Sulfones: An important class of organic compounds with diverse biological activities. Retrieved from [Link]

  • ResearchGate. (2017, February 15). Physicochemical Characterization of Physical Mixture and Solid Dispersion of Diclofenac Potassium with Mannitol. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa of Hydrogen Next to Sulfoxide and Sulfone. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

  • Scribd. (n.d.). Ethene and Ethyne: Preparation and Properties. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Sulfones – Knowledge and References. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2012, March 30). The Extremely Complicated 1H NMR Spectrum of Ethane. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl ethanesulfonate. Retrieved from [Link]

  • MDPI. (2021, September 24). Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of bis{(S)-1-[2-(diphenylphosphanyl)ferrocenyl]-(R)-ethyl}ammonium bromide dichloromethane monosolvate. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties of sulfone solvents. Retrieved from [Link]

Sources

Thermodynamic Stability of Gem-Disulfone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolic Armor" of Medicinal Chemistry

In the landscape of modern drug design, gem-disulfones (


) have emerged as a critical structural motif. Often deployed as bioisosteres for carbonyls, carboxylates, or hydrated ketones, they offer a unique combination of thermodynamic robustness  and tunable acidity .[1] Unlike their carbonyl analogs, gem-disulfones resist nucleophilic attack at the central carbon, bypass common metabolic reduction pathways (e.g., aldo-keto reductases), and provide rigid structural vectors for active site engagement.[1]

This guide analyzes the thermodynamic stability profile of gem-disulfones, distinguishing between their kinetic inertness under physiological conditions and their thermodynamic limits under synthetic or stress-testing extremes.

Structural & Electronic Determinants of Stability

The thermodynamic stability of a gem-disulfone is governed by the interplay between the strong electron-withdrawing nature of the sulfonyl groups and the steric crowding at the geminal center.

The Geminal Effect and Bond Strength

The central methylene carbon in a gem-disulfone is flanked by two sulfonyl groups.[2] This arrangement exerts a powerful inductive effect (


), significantly acidifying the central protons (if present) while stabilizing the C-S bonds against homolytic cleavage.
ParameterValue / RangeSignificance
C-S Bond Dissociation Energy (BDE) ~272 kJ/mol (65 kcal/mol)High thermal stability; resistant to radical cleavage below 250°C.

(DMSO/Water)
12 – 14 (for

)
Comparable to diethyl malonate. The conjugate base is highly stabilized by resonance and inductive withdrawal.[2]
S-C-S Bond Angle ~112° - 115°Wider than tetrahedral (109.5°) due to steric repulsion between bulky

moieties.[2]
Dipole Moment HighStrong solvation in polar aprotic solvents; contributes to lattice energy in solid state.[1][2]
Crystallographic Insights

X-ray diffraction studies of bis(methylsulfonyl)methane (BMSM) reveal a "butterfly" or envelope conformation where the sulfonyl oxygens orient to minimize dipole-dipole repulsion.[2] This rigid conformation contributes to a high lattice energy, often resulting in high melting points (e.g., BMSM mp: 145–148°C) and low solubility in non-polar media.[2]

Electronic_Stabilization GemCenter Geminal Carbon (sp3) Protons Acidic Protons (pKa ~12) GemCenter->Protons Charge Delocalization Sulfone1 Sulfonyl Group 1 (-I Effect) Sulfone1->GemCenter Electron Withdrawal Sulfone2 Sulfonyl Group 2 (-I Effect) Sulfone1->Sulfone2 Steric Clash Sterics Steric Repulsion (Angle Expansion) Sulfone1->Sterics Sulfone2->GemCenter Electron Withdrawal Sulfone2->Sterics

Figure 1: Electronic and steric forces governing the gem-disulfone core. The electron-withdrawing sulfones stabilize the carbanion but induce steric strain.

Thermodynamic Stability Profile

Thermal Stability

Gem-disulfones exhibit exceptional thermal stability compared to other sulfur-containing motifs like sulfoxides or thiosulfonates.[2]

  • Decomposition Onset: Typically

    
    .[2]
    
  • Mechanism: Thermal degradation usually proceeds via cheletropic extrusion of

    
     or radical C-S bond scission, but only at extreme temperatures.[2]
    
  • Practical Implication: They are stable under standard autoclaving conditions and high-temperature synthetic steps (e.g., melt reactions).[2]

Hydrolytic Stability (Acid vs. Base)

This is the most critical parameter for drug development.[2]

  • Acidic Conditions: Highly Stable. The sulfone oxygens are very weakly basic; protonation does not readily occur, and the C-S bond is resistant to acid-catalyzed hydrolysis.

  • Basic Conditions: Conditionally Stable.

    • Deprotonation:[2][3] The primary event is rapid, reversible deprotonation to form the stable gem-disulfone carbanion.

    • Retro-Alkylation (Retro-Michael): If the gem-disulfone was formed via alkylation or Michael addition, strong heating in base can reverse this process, ejecting the disulfone anion as a leaving group. This is a thermodynamic equilibrium issue, not a degradation of the disulfone moiety itself.

Decomposition_Pathways GemDisulfone Gem-Disulfone R-CH(SO2R')2 Thermal Thermal Stress (>250°C) GemDisulfone->Thermal Heat Base Strong Base (pH > 12, Heat) GemDisulfone->Base OH- Radical Radical Scission (R• + •SO2R') Thermal->Radical Homolysis Carbanion Stable Carbanion [R-C(SO2R')2]- Base->Carbanion Fast, Reversible RetroMichael Retro-Michael / Dealkylation (Loss of R group) Carbanion->RetroMichael Slow, Thermodynamic Control

Figure 2: Primary stability and decomposition pathways. Note that base-mediated instability is often a retro-synthetic equilibration rather than destruction of the core.

Experimental Protocols for Stability Assessment

Protocol A: Thermal Stability via TGA/DSC

Purpose: Determine the upper temperature limit for processing and storage.

  • Preparation: Dry the sample (5-10 mg) under vacuum at 40°C for 4 hours to remove solvates.

  • Instrument: TGA (Thermogravimetric Analysis) coupled with DSC (Differential Scanning Calorimetry).[2]

  • Method:

    • Ramp: 10°C/min from 25°C to 400°C.[2]

    • Atmosphere: Nitrogen (inert) vs. Air (oxidative).[2]

  • Analysis:

    • Identify

      
       (temperature at 1% mass loss).[2]
      
    • Look for endotherms (melting) prior to exotherms (decomposition).[2]

    • Acceptance Criteria:

      
       indicates suitability for melt extrusion or high-temp formulations.[2]
      
Protocol B: pH-Rate Profile (NMR Monitoring)

Purpose: Verify hydrolytic stability across physiological pH.

  • Buffer Preparation: Prepare deuterated buffers (

    
    ) at pH 1.2 (0.1 M DCl), pH 7.4 (Phosphate), and pH 10.0 (Borate/Carbonate).[2]
    
  • Sample Prep: Dissolve gem-disulfone (10 mM) in the buffer. Use

    
    -DMSO as a co-solvent if solubility is poor (<10%).[2]
    
  • Internal Standard: Add a known concentration of dimethyl sulfone (

    
    ) or trimethylsilylpropanoic acid (TSP) as a non-reactive reference.
    
  • Incubation:

    • Store at 37°C (physiological) and 60°C (accelerated).

  • Monitoring:

    • Acquire

      
      -NMR at t=0, 24h, 72h, and 7 days.[2]
      
    • Monitor the integration of the methylene protons (or adjacent R-group protons).[2]

    • Key Indicator: Disappearance of the gem-disulfone signal or appearance of alkylation byproducts (retro-reaction).[2]

Case Studies & Applications

Metabolic Stability in Drug Design

In the development of Cav2.2 calcium channel inhibitors , researchers replaced a labile sulfonamide moiety with a gem-dimethyl sulfone.

  • Problem: The sulfonamide underwent rapid N-dealkylation and hydrolysis in vivo.

  • Solution: The gem-disulfone bioisostere maintained the hydrogen bond acceptor geometry but completely blocked metabolic cleavage.[2]

  • Result: The compound retained potency while eliminating the formation of toxic aniline metabolites.[2]

The "Chameleon" Linker

Gem-disulfones are increasingly used in PROTAC (Proteolysis Targeting Chimera) linkers. Their rigidity prevents the "collapse" of the linker chain, maintaining the precise distance required between the E3 ligase and the target protein.[2] Their thermodynamic stability ensures the linker survives the cellular environment intact.[2]

References

  • Crystal Structure and Conformation: Awad, R., et al. (2014).[1][2][4] "Bis(methylsulfonyl)methane."[2][4][5][6] Acta Crystallographica Section E, 70(8), o877.[1][2][4] Link

  • Bioisosterism in Drug Design: Scott, D. A., et al. (2013).[1][2] "Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide." ACS Medicinal Chemistry Letters, 4(12), 1177–1181.[1][2] Link

  • Thermal Stability of Sulfonyl Imides: Hagiwara, R., et al. (2008).[2] "Thermal Stability of Ionic Liquids based on the Bis(trifluoromethanesulfonyl)imide Anion." Journal of The Electrochemical Society, 155, A1128.[2] Link

  • Acidity and Reactivity: Bordwell, F. G. (1988).[2] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.[2] Link[2]

  • Synthetic Utility: Gervay-Hague, J., et al. (2002).[1][2] "A Novel Reagent for the Synthesis of Geminal Di-sulfones."[2][5] Journal of Organic Chemistry. (Contextual reference for synthesis reagents).

Sources

An In-depth Technical Guide to the Acidity and pKa Determination of α-Protons in 1,1-Bis(ethylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Carbon Acidity in Drug Discovery and Synthesis

The acidity of carbon-hydrogen (C-H) bonds, while generally low, is a critical parameter in modern organic chemistry and drug development. The ability to selectively deprotonate a C-H bond to form a carbanion opens up a vast landscape of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental to the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). The stability of the resulting carbanion, and thus the acidity of the parent C-H bond, is profoundly influenced by the nature of the adjacent functional groups.

Molecules containing "activated" methylene groups, flanked by two electron-withdrawing groups, are particularly important building blocks. The compound 1,1-bis(ethylsulfonyl)ethane, with its two strongly electron-withdrawing ethylsulfonyl groups attached to a central carbon, is a prime example of such a system. The protons on this central carbon (the α-protons) are expected to be significantly acidic, making this molecule a valuable precursor for the generation of a stabilized carbanion. Understanding and quantifying this acidity, through the pKa value, is essential for predicting its reactivity and for the rational design of synthetic routes and novel chemical entities.

Theoretical Framework: Understanding the Acidity of 1,1-Bis(ethylsulfonyl)ethane

The acidity of a proton is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid.[1] While the pKa of a typical alkane C-H bond is extremely high (around 50), the presence of electron-withdrawing groups can dramatically lower this value.[2][3] In the case of 1,1-bis(ethylsulfonyl)ethane, the two adjacent sulfonyl groups are responsible for the enhanced acidity of the α-protons.

The Role of the Sulfonyl Group

The sulfonyl group (-SO₂R) is a powerful electron-withdrawing moiety due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This inductive effect polarizes the C-H bond, making the proton more susceptible to abstraction by a base.

Resonance Stabilization of the Conjugate Base

Upon deprotonation of the α-carbon, a carbanion is formed. The stability of this carbanion is the primary determinant of the acidity of the parent compound. The conjugate base of 1,1-bis(ethylsulfonyl)ethane is highly stabilized by resonance. The negative charge on the α-carbon can be delocalized onto the four oxygen atoms of the two sulfonyl groups. This delocalization spreads the negative charge over a larger area, significantly stabilizing the carbanion and, consequently, increasing the acidity of the α-protons. This is analogous to the well-known acidity of α-hydrogens in carbonyl compounds, where the resulting enolate is resonance-stabilized.[2][4][5]

Caption: Deprotonation of 1,1-bis(ethylsulfonyl)ethane and resonance stabilization of the resulting carbanion.

Estimated pKa

While an experimental value is not published, we can estimate the pKa of 1,1-bis(ethylsulfonyl)ethane by comparing it to related compounds. The pKa of dimethyl sulfoxide ((CH₃)₂SO) is approximately 35.[6] The corresponding sulfone, dimethyl sulfone ((CH₃)₂SO₂), is expected to be more acidic due to the presence of an additional electron-withdrawing oxygen atom. Compounds with two sulfonyl groups flanking a methylene group, such as bis(phenylsulfonyl)methane, have pKa values in dimethyl sulfoxide (DMSO) solution in the range of 12-15. Given the presence of two activating ethylsulfonyl groups, it is reasonable to predict that the pKa of 1,1-bis(ethylsulfonyl)ethane in DMSO is in a similar range, making it a relatively strong carbon acid.

Experimental Determination of pKa

The precise determination of the pKa of 1,1-bis(ethylsulfonyl)ethane requires rigorous experimental methodology. The choice of method depends on the properties of the compound, such as its solubility and whether it possesses a chromophore.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][8] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH with a calibrated electrode.

Principle: The pKa is determined from the inflection point of the titration curve (pH vs. volume of titrant added). At the half-equivalence point, the concentrations of the acid and its conjugate base are equal, and the pH is equal to the pKa.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of carbonate-free 0.1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Accurately weigh a sample of pure 1,1-bis(ethylsulfonyl)ethane and dissolve it in a suitable solvent. Due to the anticipated pKa, a co-solvent system such as water-DMSO or water-ethanol may be necessary to ensure solubility of both the neutral compound and its conjugate base.

    • Prepare a blank solution containing only the solvent system.

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the analyte solution in a thermostatted vessel and immerse the pH electrode.

    • Add the standardized base titrant in small, precise increments.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

    • Perform a blank titration with the solvent system to correct for any acidic or basic impurities.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point.

    • Alternatively, the equivalence point can be determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV vs. V).

G cluster_workflow Potentiometric Titration Workflow prep Prepare Solutions (Analyte, Titrant, Blank) calibrate Calibrate pH Meter prep->calibrate titrate Titrate Analyte Solution with Standard Base calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot blank Perform Blank Titration blank->plot analyze Determine Equivalence Point and pKa plot->analyze

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric (UV-Vis) Determination

This method is applicable if the acidic and basic forms of the compound have different ultraviolet-visible (UV-Vis) absorption spectra.[9]

Principle: The absorbance of a solution containing the analyte is measured at a series of pH values. If the molar absorptivities of the acidic (HA) and basic (A⁻) forms are different at a specific wavelength, the pKa can be determined by analyzing the change in absorbance as a function of pH.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa of 1,1-bis(ethylsulfonyl)ethane (e.g., pH 10 to 15).

    • Prepare a stock solution of the analyte in a suitable solvent.

  • Measurement:

    • For each buffer solution, add a small, constant amount of the analyte stock solution.

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

    • Identify a wavelength where the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength versus the pH. This will generate a sigmoidal curve.

    • The inflection point of this curve corresponds to the pKa.[10][11]

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_A⁻)/(A_HA - A)] where A is the absorbance at a given pH, A_A⁻ is the absorbance of the fully deprotonated form, and A_HA is the absorbance of the fully protonated form.

NMR Spectroscopic Determination

NMR spectroscopy can be a powerful tool for pKa determination, especially in complex mixtures or for compounds with multiple acidic sites.[12][13][14][15]

Principle: The chemical shift of a nucleus is sensitive to its chemical environment. If the protonation state of a molecule changes, the chemical shifts of nearby nuclei will also change. By monitoring the chemical shift of a specific proton or carbon as a function of pH, a titration curve can be generated.[16]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a series of buffered solutions of 1,1-bis(ethylsulfonyl)ethane at various pH values. D₂O can be used as the solvent for ¹H NMR to avoid a large water signal, though the pKa in D₂O will differ slightly from that in H₂O.

    • A constant concentration of the analyte and a reference standard (e.g., DSS) should be used.

  • NMR Measurement:

    • Acquire ¹H or ¹³C NMR spectra for each sample.

    • Identify a peak (ideally the α-proton or α-carbon) that shows a significant change in chemical shift with pH.

  • Data Analysis:

    • Plot the chemical shift (δ) versus pH.

    • The data is fitted to a sigmoidal curve, and the inflection point of the curve gives the pKa value.[12]

Computational pKa Prediction

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values.[17] Density Functional Theory (DFT) has been shown to be effective for calculating the pKa of organosulfur compounds.[18]

Methodology:

  • Thermodynamic Cycle: The pKa is related to the Gibbs free energy of the deprotonation reaction in solution. A thermodynamic cycle (Born-Haber cycle) is often used to calculate this value.[19][20] This involves calculating the energies of the acidic and basic forms in both the gas phase and in solution.

  • Quantum Chemical Calculations:

    • The geometries of the protonated and deprotonated forms of 1,1-bis(ethylsulfonyl)ethane are optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).

    • Vibrational frequency calculations are performed to confirm that the structures are true minima and to obtain thermal corrections to the Gibbs free energy.

  • Solvation Model: The effect of the solvent is crucial and is typically modeled using a polarizable continuum model (PCM).

  • pKa Calculation: The absolute pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution. This often involves the use of a reference compound with a known experimental pKa to minimize systematic errors.

G cluster_comp Computational pKa Prediction Workflow start Define Molecular Structures (HA and A⁻) gas_phase Gas-Phase Geometry Optimization and Frequency Calculation (DFT) start->gas_phase solvation Solvation Energy Calculation (PCM) gas_phase->solvation gibbs Calculate Gibbs Free Energy of Deprotonation in Solution solvation->gibbs pka_calc Calculate pKa using Thermodynamic Cycle gibbs->pka_calc ref Use Reference Compound for Calibration ref->pka_calc

Caption: A typical workflow for the computational prediction of pKa values.

Summary of Key Data and Concepts

ParameterDescriptionExpected Value/Characteristic for 1,1-Bis(ethylsulfonyl)ethane
Activating Groups Two ethylsulfonyl (-SO₂Et) groupsStrongly electron-withdrawing
Acidic Protons Methylene protons alpha to both sulfonyl groupsSignificantly acidic C-H bond
Conjugate Base Resonance-stabilized carbanionHigh stability due to charge delocalization onto four oxygen atoms
Estimated pKa (in DMSO) ~12-15A relatively strong carbon acid
Recommended Experimental Methods Potentiometric Titration, Spectrophotometry (if chromophore present), NMR SpectroscopyHigh accuracy and reliability
Recommended Computational Method Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM)Good predictive power for organosulfur compounds[18]

Conclusion

The α-protons of 1,1-bis(ethylsulfonyl)ethane are significantly acidic due to the powerful inductive and resonance effects of the two adjacent sulfonyl groups. This property makes the compound a valuable substrate in synthetic organic chemistry for the generation of a stabilized carbanion. While a definitive experimental pKa value is not currently in the public domain, this guide provides the theoretical foundation and a suite of robust experimental and computational methodologies for its accurate determination. The protocols outlined herein, including potentiometric titration, spectrophotometry, NMR spectroscopy, and DFT calculations, offer researchers and drug development professionals a comprehensive toolkit for quantifying the acidity of this and other important carbon acids, thereby enabling more precise control over their reactivity and facilitating their application in the synthesis of novel molecules.

References

  • Flynn, A. (2021). 1c - Find and estimate pKa values. YouTube. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Barone, V., et al. (2002). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. Journal of Computational Chemistry, 23(10), 963-973. [Link]

  • University of Missouri–St. Louis. UV-Vis Spectrometry, pKa of a dye. [Link]

  • Scribd. Experiment 5: Spectrophotometric Determination of Pka. [Link]

  • Poongavanam, V., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6199-6210. [Link]

  • ResearchGate. The experimental pKa were found using the plot of the Henderson-Hasselbalch equation. [Link]

  • Klamt, A., & Eckert, F. (2022). How to Predict the pKa of Any Compound in Any Solvent. Journal of Chemical Theory and Computation, 18(9), 5675-5684. [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Current Topics in Medicinal Chemistry, 12(22), 2584-2613. [Link]

  • Lifescience Global. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR Spectroscopy. [Link]

  • PubChem. 1,2-Bis(ethylsulphonyl)ethane. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Chemistry LibreTexts. 23.1: Relative Acidity of alpha-Hydrogens. [Link]

  • ACS Publications. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. [Link]

  • Wikipedia. Methylsulfonylmethane. [Link]

  • Truman State University. Spectrophotometric Determination Of The Pka Of Bromothymol Blue. [Link]

  • Cheméo. Chemical Properties of 1,1-Bis(ethylsulfonyl) ethylene (CAS 114223-30-2). [Link]

  • ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

  • ResearchGate. 1,2‐Bis(phenylsulfonyl)ethylene. [Link]

  • ResearchGate. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

  • Analytical Methods. (2015). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. [Link]

  • PubChem. Dimethyl Sulfone. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • NIH. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. [Link]

  • ResearchGate. (2018). A simple computational approach for pKa calculation of organosulfur compounds. [Link]

  • NIH. (2011). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • University of Calgary. Ch21: Acidity of alpha hydrogens. [Link]

  • Chemical Science. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]

  • KPU Pressbooks. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. [Link]

  • Wikipedia. Sulfonic acid. [Link]

  • SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • ResearchGate. (2016). PKa determination by 1H NMR spectroscopy - An old methodology revisited. [Link]

  • Chemistry LibreTexts. 19.1: The Acidity of an α- Hydrogen. [Link]

  • Organic Syntheses Procedure. R. [Link]

  • OpenStax. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation. [Link]

  • mzCloud. 1 Ethylsulfonyl methyl sulfonyl ethane. [Link]

  • Jetir.Org. a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. [Link]

  • PubChem. Ethane, 1,1'-sulfonylbis(1,1,2,2,2-pentafluoro-. [Link]

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The Cornerstone of Carbonyl Umpolung: A Technical Guide to 1,1-Bis(ethylsulfonyl)ethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic disconnection of target molecules often leads chemists to employ reagents that invert the normal reactivity of functional groups. This concept, known as "umpolung," is powerfully embodied in the chemistry of 1,1-bis(ethylsulfonyl)ethane. This technical guide serves as an in-depth exploration of this versatile reagent, providing not just protocols, but a foundational understanding of its synthesis, reactivity, and profound utility in the construction of complex molecular architectures. By delving into the causality behind experimental choices, this document aims to empower researchers to confidently integrate 1,1-bis(ethylsulfonyl)ethane into their synthetic endeavors.

Understanding the Core: Properties and Synthesis of 1,1-Bis(ethylsulfonyl)ethane

1,1-Bis(ethylsulfonyl)ethane is a geminal bis-sulfone, a class of compounds characterized by two sulfonyl groups attached to the same carbon atom. This structural feature is the very source of its synthetic power.

Physical and Chemical Properties

While extensive physical data for 1,1-bis(ethylsulfonyl)ethane is not broadly compiled, its properties can be inferred from its structure and related compounds. It is expected to be a stable, crystalline solid with a relatively high melting point due to strong intermolecular dipole-dipole interactions between the sulfonyl groups. Its molecular formula is C₆H₁₄O₄S₂.

The key to its utility lies in the acidity of the C-1 proton . The two strongly electron-withdrawing ethylsulfonyl groups significantly increase the acidity of the proton on the carbon to which they are attached, making it readily removable by a variety of bases. This ability to form a stabilized carbanion is central to its role as a nucleophilic building block.

Synthesis of 1,1-Bis(ethylsulfonyl)ethane: A Step-by-Step Protocol

The most logical and established route to 1,1-bis(ethylsulfonyl)ethane involves a two-step sequence starting from readily available precursors: the formation of a thioacetal followed by its oxidation.

Step 1: Synthesis of 1,1-Bis(ethylthio)ethane

This step involves the reaction of ethanethiol with acetaldehyde.

  • Reaction: 2 CH₃CH₂SH + CH₃CHO → CH₃CH(SCH₂CH₃)₂ + H₂O

  • Detailed Protocol:

    • To a stirred solution of ethanethiol (2.0 equivalents) in a suitable solvent such as dichloromethane or chloroform, add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a protic acid (e.g., HCl).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetaldehyde (1.0 equivalent) dropwise to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude 1,1-bis(ethylthio)ethane can be purified by distillation or flash chromatography.

Step 2: Oxidation to 1,1-Bis(ethylsulfonyl)ethane

The synthesized thioacetal is then oxidized to the desired bis-sulfone.

  • Reaction: CH₃CH(SCH₂CH₃)₂ + 4 [O] → CH₃CH(SO₂CH₂CH₃)₂

  • Detailed Protocol:

    • Dissolve 1,1-bis(ethylthio)ethane (1.0 equivalent) in a suitable solvent like glacial acetic acid or a mixture of acetic acid and dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add an oxidizing agent such as hydrogen peroxide (excess, e.g., 4-6 equivalents) or meta-chloroperoxybenzoic acid (m-CPBA) in portions. The choice of oxidant can influence the reaction rate and work-up procedure. Potassium permanganate can also be used, but may lead to over-oxidation if not carefully controlled.[1]

    • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the oxidation is complete (monitored by TLC, looking for the disappearance of the starting material and intermediates).

    • Carefully quench any excess oxidant. For hydrogen peroxide, this can be done by adding a saturated aqueous solution of sodium sulfite.

    • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • The crude 1,1-bis(ethylsulfonyl)ethane can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The Synthetic Workhorse: Reactivity of 1,1-Bis(ethylsulfonyl)ethane

The acidic C-1 proton of 1,1-bis(ethylsulfonyl)ethane is the gateway to its diverse reactivity. Upon deprotonation, the resulting carbanion is a soft, stabilized nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions.

Generation of the Carbanion: The Key to Nucleophilicity

The choice of base for the deprotonation of 1,1-bis(ethylsulfonyl)ethane is crucial and depends on the subsequent reaction.

G Reagent 1,1-Bis(ethylsulfonyl)ethane Carbanion Stabilized Carbanion Reagent->Carbanion Deprotonation Base Base (e.g., n-BuLi, NaH, LDA) Base->Carbanion Product C-C Bond Formation Carbanion->Product Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Product

Figure 1: General scheme for the generation and reaction of the 1,1-bis(ethylsulfonyl)ethane carbanion.

  • Strong Bases: For complete and rapid deprotonation, strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or lithium diisopropylamide (LDA) are typically used in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures (e.g., -78 °C to 0 °C).

  • Weaker Bases: For reactions like the Michael addition, weaker bases such as sodium ethoxide or potassium carbonate can be sufficient, especially with highly reactive Michael acceptors.

Alkylation Reactions: Building Carbon Chains

The stabilized carbanion of 1,1-bis(ethylsulfonyl)ethane readily undergoes Sₙ2 reactions with a variety of alkylating agents, providing a powerful method for constructing new carbon-carbon single bonds.

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: (Optional) Reductive Desulfonylation Reagent 1,1-Bis(ethylsulfonyl)ethane Carbanion Carbanion Reagent->Carbanion Deprotonation Base Strong Base (e.g., n-BuLi) Base->Carbanion AlkylatedProduct Alkylated Bis-sulfone Carbanion->AlkylatedProduct SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedProduct FinalProduct Alkane (R-CH2CH3) AlkylatedProduct->FinalProduct C-S Bond Cleavage ReducingAgent Reducing Agent (e.g., Na(Hg)) ReducingAgent->FinalProduct

Figure 2: Workflow for the alkylation of 1,1-bis(ethylsulfonyl)ethane and subsequent desulfonylation.

  • Scope of Alkylating Agents: Primary and secondary alkyl halides (iodides, bromides, and chlorides) are excellent substrates. Epoxides can also be used, leading to the formation of γ-hydroxy bis-sulfones.

  • Causality in Experimental Choices: The use of a strong, non-nucleophilic base like LDA is often preferred to minimize side reactions. Low temperatures are crucial to maintain the stability of the carbanion and prevent unwanted side reactions.

Illustrative Protocol: Mono-alkylation of 1,1-Bis(ethylsulfonyl)ethane

  • To a solution of 1,1-bis(ethylsulfonyl)ethane (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 equivalents) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete carbanion formation.

  • Add a solution of the alkyl halide (1.1 equivalents) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Michael Additions: Forging 1,5-Dicarbonyl Relationships

The soft nature of the 1,1-bis(ethylsulfonyl)ethane carbanion makes it an ideal nucleophile for 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is a cornerstone for the synthesis of 1,5-dicarbonyl compounds and their derivatives.[2]

  • Michael Acceptors: A wide range of α,β-unsaturated ketones, esters, nitriles, and even nitroalkenes can be employed as Michael acceptors.

  • Mechanism and Stereocontrol: The reaction proceeds via the addition of the carbanion to the β-position of the Michael acceptor, forming a new enolate which is then protonated upon workup. Asymmetric variants of this reaction can be achieved using chiral catalysts.

Table 1: Representative Michael Acceptors for Reaction with 1,1-Bis(ethylsulfonyl)ethane Carbanion

Michael Acceptor ClassExample
α,β-Unsaturated KetoneMethyl vinyl ketone
α,β-Unsaturated EsterEthyl acrylate
α,β-Unsaturated NitrileAcrylonitrile
Nitroalkeneβ-Nitrostyrene
Knoevenagel Condensation and Related Reactions

The acidic nature of the C-1 proton also allows 1,1-bis(ethylsulfonyl)ethane to participate in Knoevenagel-type condensations with aldehydes and ketones, typically under basic conditions.[3][4][5][6] This leads to the formation of vinylidene bis-sulfones, which are themselves valuable synthetic intermediates.

The Endgame: Reductive Desulfonylation

A key advantage of using the bis-sulfonyl group as an activating group is its facile removal under reductive conditions. This "traceless" nature allows for the introduction of a nucleophilic ethyl group equivalent, with the activating groups being removed in the final steps of a synthesis.

  • Common Reagents: The most common method for reductive desulfonylation is the use of sodium amalgam (Na(Hg)) in a protic solvent like methanol. Other reagents such as aluminum amalgam or samarium(II) iodide can also be effective.[7]

  • Mechanism: The reaction generally proceeds through a radical mechanism, where single electron transfer from the metal leads to cleavage of the carbon-sulfur bond.

General Protocol for Reductive Desulfonylation:

  • Dissolve the alkylated or Michael adduct of 1,1-bis(ethylsulfonyl)ethane in methanol.

  • Add sodium amalgam (typically 6% Na) in portions with vigorous stirring. The reaction is often exothermic and may require cooling.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the excess amalgam with water.

  • Filter the reaction mixture to remove mercury and inorganic salts.

  • Extract the aqueous filtrate with an organic solvent (e.g., diethyl ether or pentane).

  • Dry the organic layer and carefully remove the solvent to obtain the desulfonylated product.

Conclusion: A Versatile Tool for Modern Synthesis

1,1-Bis(ethylsulfonyl)ethane stands as a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its ability to act as a stabilized carbanion precursor allows for reliable and predictable carbon-carbon bond formation through alkylation and Michael addition reactions. The subsequent removal of the activating sulfonyl groups via reductive desulfonylation completes a synthetic sequence that effectively installs an ethyl group nucleophile. By understanding the principles governing its synthesis and reactivity, researchers can unlock the full potential of this valuable building block for the efficient construction of complex molecules, from pharmaceuticals to natural products.

References

  • PubChem. (n.d.). 1,1-Bis(ethylsulfonyl)ethane. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of ethanethiol (ethyl mercaptan). Retrieved from [Link]

  • Cheméo. (n.d.). Ethane, 1,1-bis(ethylthio)-. Retrieved from [Link]

  • Black, D. K., & Landor, S. R. (1965). The oxidation of thioacetals and thioketals. Journal of the Chemical Society (Resumed), 5225-5230.
  • Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Perin, G., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. Retrieved from [Link]

  • Mondal, S., & Padakanti, S. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56, 135. Retrieved from [Link]

  • Oxidation of Dithia Compounds: Comparative Experimental and Theoretical Studies on 1,3-Bis(methylthio)propane. (2006). European Journal of Organic Chemistry, 2006(12), 2821-2829. Retrieved from [Link]

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Comparative Technical Analysis: 1,1-Bis(ethylsulfonyl)ethane vs. Bis(phenylsulfonyl)methane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, physicochemical, and synthetic distinctions between 1,1-Bis(ethylsulfonyl)ethane (an aliphatic, substituted gem-disulfone) and Bis(phenylsulfonyl)methane (an aromatic, unsubstituted gem-disulfone).

Executive Summary

The primary distinction between 1,1-Bis(ethylsulfonyl)ethane (BESE) and Bis(phenylsulfonyl)methane (BPSM) lies in their carbon skeleton and consequent acidity. BPSM is a methylene-bridged (


) aromatic sulfone with high acidity (

), capable of double alkylation. BESE is a methine-bridged (

) aliphatic sulfone with significantly lower acidity (

) and steric bulk that limits it to single alkylation or use as a stable metabolic pharmacophore.

Chemical Identity & Physical Properties[1][2][3][4]

The structural difference is fundamental: BESE possesses a methyl group on the central carbon (making it an ethane derivative), whereas BPSM is a methane derivative. This methyl group exerts a destabilizing inductive effect on the carbanion, reducing acidity compared to the phenyl-stabilized BPSM.

Feature1,1-Bis(ethylsulfonyl)ethane (BESE)Bis(phenylsulfonyl)methane (BPSM)
Structure


CAS Number 14252-42-7 (Dithioacetal precursor)*3406-02-8
Molecular Weight 214.30 g/mol 296.36 g/mol
Core Skeleton Aliphatic Methine (Substituted)Aromatic Methylene (Unsubstituted)
Acidity (DMSO)


Protons available 1 (Mono-protic)2 (Di-protic)
Electronic Nature Harder nucleophile; Inductive destabilization (+I)Softer nucleophile; Resonance stabilization
Physical State Waxy solid or oil (Low MP)Crystalline Solid (MP 100–101 °C)

*Note: CAS 14252-42-7 refers to the sulfide precursor (1,1-bis(ethylthio)ethane).[1] The sulfone is the oxidation product.

Synthetic Pathways

The synthesis of these compounds highlights their structural origins. BESE is typically derived from acetaldehyde , while BPSM is derived from formaldehyde (or methylene halides).

Synthesis of 1,1-Bis(ethylsulfonyl)ethane (BESE)

This compound is synthesized via the acid-catalyzed thioacetalization of acetaldehyde followed by oxidation.

  • Thioacetal Formation: Acetaldehyde is treated with ethanethiol (

    
    ) and an acid catalyst (e.g., 
    
    
    
    or
    
    
    ) to form acetaldehyde diethyl dithioacetal.
  • Oxidation: The dithioacetal is oxidized using excess hydrogen peroxide (

    
    ) or 
    
    
    
    -CPBA to yield the disulfone.
Synthesis of Bis(phenylsulfonyl)methane (BPSM)

BPSM is synthesized via nucleophilic substitution using benzenesulfinate salts.

  • Nucleophilic Displacement: Dichloromethane (

    
    ) reacts with sodium benzenesulfinate (
    
    
    
    ) in a polar aprotic solvent (DMF or DMSO) at elevated temperatures.
  • Alternative: Oxidation of bis(phenylthio)methane (produced from formaldehyde and thiophenol).

SynthesisComparison cluster_0 1,1-Bis(ethylsulfonyl)ethane (BESE) Synthesis cluster_1 Bis(phenylsulfonyl)methane (BPSM) Synthesis Acetaldehyde Acetaldehyde (CH3CHO) Dithio Diethyl Dithioacetal (CH3-CH(SEt)2) Acetaldehyde->Dithio Acid Cat. -H2O EtSH Ethanethiol (EtSH) EtSH->Dithio BESE 1,1-Bis(ethylsulfonyl)ethane (CH3-CH(SO2Et)2) Dithio->BESE Oxidation (H2O2/mCPBA) DCM Dichloromethane (CH2Cl2) BPSM Bis(phenylsulfonyl)methane (CH2(SO2Ph)2) DCM->BPSM Nucleophilic Subst. DMF, Heat PhSO2Na Sodium Benzenesulfinate (PhSO2Na) PhSO2Na->BPSM

Figure 1: Comparative synthetic routes. BESE retains the methyl backbone of acetaldehyde, while BPSM retains the methylene backbone of the dihalide.

Reactivity Profile & Mechanistic Implications[2][6][7][8]

The reactivity difference is dictated by the acidity of the


-proton  and the steric environment .
Acidity and Deprotonation[7]
  • BPSM (

    
    ):  The two phenyl rings provide mild resonance stabilization, but the primary driver is the electron-withdrawing nature of the two sulfonyl groups. It is easily deprotonated by weak bases (e.g., 
    
    
    
    ,
    
    
    ) to form a stable carbanion.
  • BESE (

    
    ):  The central methyl group is electron-donating (inductive effect, 
    
    
    
    ), which destabilizes the carbanion relative to the BPSM anion. Additionally, the ethyl chains on the sulfones provide less steric relief than the planar phenyl rings. Stronger bases (e.g.,
    
    
    ,
    
    
    ) are often required for efficient deprotonation.
Alkylation Potential
  • BPSM (The "Double" Electrophile Trap): Because BPSM has two acidic protons, it can undergo double alkylation . It can react with 1,n-dihalides to form cyclic gem-disulfones (3- to 6-membered rings).

  • BESE (The "Single" Electrophile Trap): BESE has only one acidic proton. Once deprotonated and alkylated, it forms a quaternary center and cannot react further. This makes it a "terminating" building block rather than a "linking" block.

Hydrolytic Stability (Reverse Michael)

Both compounds are generally stable, but gem-disulfones can undergo retro-reactions under highly basic conditions, expelling a sulfinate anion. BPSM is more prone to nucleophilic attack at the sulfur atom due to the leaving group ability of the stabilized benzyl-like carbanion.

Applications in Drug Development[1][3][9]

BPSM: The Molecular Scaffold

BPSM is widely used in medicinal chemistry as a removable activating group .

  • Function: It activates the methylene position for alkylation.

  • Removal: The sulfonyl groups can be removed reductively (Na/Hg amalgam or Mg/MeOH) to leave a hydrocarbon skeleton. This allows BPSM to act as a "chemical linchpin" to stitch together two alkyl halides.

BESE: The Bioisostere

BESE is less of a synthetic reagent and more of a structural motif .

  • Bioisostere: The gem-disulfone moiety (

    
    ) mimics the tetrahedral geometry and charge distribution of phosphates or hydrated carbonyls.
    
  • Metabolic Stability: The ethyl groups in BESE are metabolically robust compared to phenyl rings (which can be hydroxylated). The steric bulk of the gem-ethylsulfonyl group blocks metabolic attack at the central carbon.

Experimental Protocol: Alkylation of Bis(phenylsulfonyl)methane

This protocol demonstrates the high reactivity of BPSM compared to the more sluggish BESE.

Objective: Mono-alkylation of BPSM with Benzyl Bromide.

  • Reagents:

    • Bis(phenylsulfonyl)methane (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • 
       (2.0 eq)
      
    • Acetone or DMF (0.2 M concentration)

  • Procedure:

    • Dissolve BPSM in the solvent.

    • Add

      
       and stir at room temperature for 15 minutes (formation of milky suspension indicating deprotonation).
      
    • Add benzyl bromide dropwise.

    • Heat to reflux (Acetone) or 60°C (DMF) for 4–6 hours.

    • Workup: Pour into water, filter the precipitate (mono-alkylated product is usually solid).

  • Note on BESE: To alkylate BESE, replace

    
     with 
    
    
    
    (THF, 0°C to RT) due to the higher
    
    
    (16.7).

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Reaction Solvent Technical Bulletin. (Source for pKa of 1,1-Bis(ethylsulfonyl)ethane = 16.7).

  • Trost, B. M. (1988). Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan, 61(1), 107–124. (Review of sulfones in synthesis).
  • Li, H., et al. (2025).[2] Bis(phenylsulfonyl)Methane (BPSM) as Multifunctional Electrolyte Additive.[2] Chemistry – A European Journal. [2]

  • NIST Chemistry WebBook. Ethane, 1,1-bis(ethylthio)- (Precursor data).

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The Enduring Versatility of the Sulfonyl Group: A Technical Guide to the History, Discovery, and Application of Sulfone-Based Chemical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the sulfone functional group represents a cornerstone of synthetic versatility and a key to unlocking potent biological activity. Its journey from a chemical curiosity to an indispensable building block is a story of pioneering discoveries, mechanistic understanding, and continuous innovation. This in-depth technical guide provides a comprehensive exploration of the history and discovery of sulfone-based chemical intermediates, offering not just a chronological account, but also the field-proven insights necessary to harness their full potential in the laboratory and beyond.

From "Miracle Drugs" to Molecular Scaffolds: The Dawn of the Sulfone Era

The story of sulfones in modern science begins not in the realm of synthetic intermediates, but in the revolutionary world of antibacterial chemotherapy. In the 1930s, the German bacteriologist Gerhard Domagk, while systematically testing industrial dyes for medicinal properties at I.G. Farben, discovered that a red azo dye named Prontosil rubrum could cure streptococcal infections in mice. This groundbreaking discovery, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, ushered in the age of "miracle drugs". It was soon discovered that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. This seemingly simple molecule, containing a sulfonamide group, was the first in a class of sulfa drugs that saved countless lives from bacterial infections like pneumonia and meningitis before the widespread availability of penicillin.[1][2][3]

While sulfonamides were the first to seize the medical spotlight, the closely related sulfone group (R-SO₂-R') was also being explored. The first sulfone-based drug, dapsone, was synthesized in 1908, but its potent antibacterial activity, particularly against leprosy and tuberculosis, was not fully realized until the 1940s.[4] The development of dapsone and other early sulfone-containing compounds marked a critical shift: the recognition of the sulfonyl moiety not just as a component of a specific drug class, but as a stable, electron-withdrawing functional group that could be strategically incorporated into a wide array of molecular architectures to modulate their physical, chemical, and biological properties.[5][6]

The Synthetic Chemist's Toolkit: An Evolution of Sulfone Synthesis

The journey from early discoveries to the widespread use of sulfone-based intermediates was paved by the development of robust and versatile synthetic methodologies. The four classical and still widely employed approaches to sulfone synthesis are:

  • Oxidation of sulfides or sulfoxides

  • Friedel-Crafts-type sulfonylation of arenes

  • Alkylation or arylation of sulfinate salts

  • Addition reactions to alkenes and alkynes[7][8]

Over the decades, these foundational methods have been refined, and new strategies have emerged, driven by the need for greater efficiency, selectivity, and sustainability.

The Foundational Pillar: Oxidation of Thioethers

The oxidation of a thioether (sulfide) to a sulfone is perhaps the most direct and historically significant route. This transformation proceeds through a sulfoxide intermediate. While the initial oxidation to the sulfoxide is generally facile, the subsequent oxidation to the sulfone often requires more forcing conditions, such as higher temperatures and an excess of the oxidizing agent.[2]

Causality Behind Experimental Choices: The choice of oxidant is critical and is dictated by the substrate's sensitivity to oxidation and the desired level of chemoselectivity. For robust substrates, simple and inexpensive oxidants like hydrogen peroxide in acetic acid are effective. However, for more complex molecules with other oxidizable functional groups (e.g., alkenes, alcohols), milder and more selective reagents are necessary. meta-Chloroperoxybenzoic acid (m-CPBA) became a workhorse for this transformation due to its reliability and predictable reactivity. The stoichiometry of the oxidant is the primary means of controlling the oxidation state: one equivalent of m-CPBA typically yields the sulfoxide, while two or more equivalents drive the reaction to the sulfone.[1] The oxidation is highly substrate-dependent, and what works for one sulfide may yield a mixture of sulfoxide and sulfone for another.[9]

Experimental Protocol: Oxidation of an Aryl Thioether to an Aryl Sulfone using m-CPBA

  • Dissolution: Dissolve the aryl thioether (1.0 mmol, 1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA) (2.0 mmol, 2.0 equiv) to the solution. For substrates sensitive to over-oxidation, the m-CPBA can be added portion-wise at 0 °C. For more robust substrates, the reaction can be stirred at room temperature or gently heated (e.g., 35 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 20-60 minutes).

  • Work-up: Upon completion, remove the THF under reduced pressure. Add water (5.0 mL) to the residue and extract the product with a suitable organic solvent like ethyl acetate (3 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2] To remove the m-chlorobenzoic acid byproduct, the combined organic layers can be washed sequentially with a 10% aqueous solution of sodium sulfite (Na₂SO₃), a saturated solution of sodium bicarbonate (NaHCO₃), and brine before drying and concentration.[10]

Building Aromatic Scaffolds: The Friedel-Crafts Sulfonylation

Developed by Charles Friedel and James Crafts in 1877, the Friedel-Crafts reaction is a cornerstone of electrophilic aromatic substitution.[11][12] While most famously used for alkylation and acylation, its application to sulfonylation provides a powerful method for the direct formation of aryl sulfones. In this reaction, an aromatic ring attacks a strongly electrophilic sulfonylating agent, typically a sulfonyl chloride or sulfonic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[3][7]

Causality Behind Experimental Choices: The regioselectivity of the Friedel-Crafts sulfonylation is governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups direct the incoming sulfonyl group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. Steric hindrance can also play a significant role, often favoring substitution at the less hindered position.[13] The choice of catalyst and solvent can influence the reaction's efficiency and, in some cases, its regioselectivity. The use of solid acid catalysts like zeolites and clays has been explored as a more environmentally friendly alternative to traditional Lewis acids.[3]

Experimental Protocol: Friedel-Crafts Sulfonylation of Toluene with Benzenesulfonyl Chloride

  • Catalyst Suspension: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equiv) in an excess of the aromatic substrate (e.g., toluene), which also serves as the solvent.

  • Addition of Sulfonylating Agent: Cool the mixture in an ice bath and add benzenesulfonyl chloride (1.0 equiv) dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) for several hours, monitoring the reaction by TLC or GC.

  • Work-up: Cool the reaction mixture and slowly pour it onto crushed ice, followed by the addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., toluene or diethyl ether). Combine the organic layers, wash with water, a dilute solution of sodium bicarbonate, and brine. Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The Rise of Named Reactions: Harnessing Sulfone Reactivity

Beyond these classical methods, the unique reactivity of the sulfone group has given rise to powerful named reactions that have become indispensable in modern organic synthesis. These reactions utilize sulfones not as the final target but as versatile intermediates to construct complex molecular architectures, particularly carbon-carbon double bonds.

First reported by Marc Julia and Jean-Marc Paris in 1973 and later refined by others, including Kocienski, the Julia-Kocienski olefination is a highly regarded method for the stereoselective synthesis of alkenes.[14][15] In its modern iteration, a heteroaryl sulfone (often a benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone) is deprotonated to form a carbanion, which then reacts with an aldehyde or ketone. The resulting β-alkoxy sulfone intermediate undergoes a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and a heteroaryl oxide to form the alkene.[14][16]

Causality Behind Experimental Choices: The key to the modern, one-pot Julia-Kocienski olefination lies in the choice of the heteroaryl sulfone. The electron-withdrawing nature of the heteroaromatic ring facilitates the initial deprotonation and the subsequent elimination sequence, allowing the reaction to proceed under milder conditions than the original Julia-Lythgoe protocol, which required a harsh reductive elimination step with sodium amalgam. The choice of base and reaction conditions can influence the stereochemical outcome of the reaction.[16]

Julia_Kocienski_Olefination HetArSO2R Heteroaryl Sulfone Carbanion Sulfonyl Carbanion HetArSO2R->Carbanion Base Aldehyde Aldehyde/Ketone Adduct β-Alkoxy Sulfone Adduct Aldehyde->Adduct Nucleophilic Addition Base Base (e.g., KHMDS) Carbanion->Adduct Rearrangement Smiles Rearrangement Adduct->Rearrangement Elimination β-Elimination Rearrangement->Elimination Alkene Alkene Elimination->Alkene - SO₂ - HetArO⁻

Caption: Workflow of the Julia-Kocienski Olefination.

The Ramberg-Bäcklund reaction is another powerful method for alkene synthesis that proceeds via a sulfone intermediate. In this reaction, an α-halo sulfone is treated with a base, leading to the formation of an alkene through the extrusion of sulfur dioxide.[8][17][18] The reaction is particularly valuable for the synthesis of strained cyclic alkenes and for creating a double bond in a specific, predictable location within a molecule.[8][19]

Causality Behind Experimental Choices: The mechanism involves the deprotonation of the α'-carbon, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen to form a transient three-membered cyclic sulfone (a thiirane dioxide). This intermediate is unstable and readily decomposes, extruding SO₂ to form the alkene.[8] The stereochemical outcome can be influenced by the choice of base; weak bases often favor the formation of Z-alkenes, while strong bases tend to produce more of the E-alkene.[19] Modern modifications of this reaction allow for the in situ generation of the α-halo sulfone, broadening its applicability.[8]

Ramberg_Backlund_Reaction HaloSulfone α-Halo Sulfone Deprotonation Deprotonation HaloSulfone->Deprotonation Base Cyclization Intramolecular Cyclization Deprotonation->Cyclization ThiiraneDioxide Thiirane Dioxide Intermediate Cyclization->ThiiraneDioxide Extrusion SO₂ Extrusion ThiiraneDioxide->Extrusion Cheletropic Elimination Alkene Alkene Extrusion->Alkene

Caption: Mechanistic pathway of the Ramberg-Bäcklund Reaction.

Modern Frontiers in Sulfone Synthesis: The Quest for Sustainability and Efficiency

While classical methods remain relevant, modern research in sulfone synthesis is increasingly focused on developing more sustainable, atom-economical, and efficient protocols. This has led to the exploration of novel catalytic systems and the use of readily available, environmentally benign reagents.

The Rise of Sulfur Dioxide Surrogates

Sulfur dioxide (SO₂) is a fundamental building block for sulfone synthesis, but its gaseous nature and toxicity make it difficult to handle in a standard laboratory setting. To overcome this, a range of solid, stable SO₂ surrogates have been developed. Among the most prominent is 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO). DABSO is an easily handled solid that releases SO₂ upon gentle heating, allowing for its safe and controlled use in a variety of transformations, including palladium-catalyzed cross-coupling reactions to form sulfones.[20]

Practical Considerations for Using DABSO:

  • Stoichiometry: DABSO contains two equivalents of SO₂, which must be accounted for in reaction planning.

  • Release of SO₂: The release of sulfur dioxide is typically achieved by heating the reaction mixture.

  • Broad Applicability: DABSO has been successfully employed in a range of metal-catalyzed reactions, radical-mediated processes, and multicomponent reactions to generate diverse sulfone-containing molecules.

C-H Functionalization: A Paradigm Shift in Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds represents a major advancement in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of sulfone synthesis, transition metal-catalyzed C-H sulfonylation has emerged as a powerful tool for the regioselective introduction of the sulfonyl group into arenes and heteroarenes. These reactions often employ a directing group to control the site of sulfonylation, providing access to sulfone isomers that are difficult to obtain through classical electrophilic aromatic substitution.[2]

Key Sulfone-Based Intermediates and Their Applications

The development of diverse synthetic methods has led to the widespread availability of a variety of sulfone-based intermediates, each with its unique reactivity and applications.

IntermediatesKey FeaturesPrimary Applications
Diaryl Sulfones Thermally stable, rigid backbone, electron-withdrawing natureHigh-performance polymers (e.g., polyethersulfone), medicinal chemistry scaffolds
Vinyl Sulfones Potent Michael acceptors, dienophiles in Diels-Alder reactionsCovalent inhibitors in drug discovery, cross-linking agents, synthetic building blocks
Sulfolane Highly polar aprotic solvent, thermally stableIndustrial solvent for extractive distillation and as a reaction medium
Divinyl Sulfone Bifunctional cross-linking agentCross-linking of polymers and biopolymers (e.g., proteins, carbohydrates)
α-Halo Sulfones Precursors for the Ramberg-Bäcklund reactionSynthesis of alkenes
Heteroaryl Sulfones Key intermediates in the Julia-Kocienski olefinationStereoselective synthesis of alkenes

Conclusion: The Future is Bright for Sulfone Chemistry

From their origins in the first "miracle drugs" to their current status as indispensable tools in synthesis, materials science, and drug discovery, sulfone-based chemical intermediates have demonstrated remarkable and enduring versatility. The continuous evolution of synthetic methodologies, driven by the principles of sustainability and efficiency, ensures that the sulfonyl group will remain a central and powerful functional group for chemists for the foreseeable future. The ability to precisely install this moiety and then leverage its unique electronic properties to build molecular complexity is a testament to the ingenuity of the pioneers in this field and a promise of the innovations yet to come.

References

  • Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. Google Patents.
  • Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. URL: [Link]

  • Workup: mCPBA Oxidation. University of Rochester Department of Chemistry. URL: [Link]

  • Sulfa Drugs: the Rise and Fall of Sulfanilamide. YouTube. URL: [Link]

  • Sulfonamide (medicine). EBSCO. URL: [Link]

  • Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]

  • Friedel‐Crafts‐type sulfonylation of (hetero)arenes. ResearchGate. URL: [Link]

  • Sulfone. Wikipedia. URL: [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. URL: [Link]

  • When “Routine Chemistry” Isn't Routine - Key Lessons from a Recent APO Decision. Spruson & Ferguson. URL: [Link]

  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. ACS Publications. URL: [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. URL: [Link]

  • Ramberg-Bäcklund Reaction. Organic Chemistry Portal. URL: [Link]

  • Friedel–Crafts reaction. Wikipedia. URL: [Link]

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Scielo. URL: [Link]

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC. URL: [Link]

  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Wiley Online Library. URL: [Link]

  • Recent Advances in the Synthesis of Sulfones. Thieme. URL: [Link]

  • The Ramberg-Bäcklund Reaction. Organic Reactions. URL: [Link]

  • Julia olefination. Wikipedia. URL: [Link]

  • Modern Sulfone Synthesis Focused on SO Surrogates. Baran Lab. URL: [Link]

  • Ramberg-Bäcklund Reaction. YouTube. URL: [Link]

  • Charles Friedel and the Accidental Discovery of an Important Reaction. ChemistryViews. URL: [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. URL: [Link]

  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Scielo. URL: [Link]

  • Is regioselectivity affected by steric factors during alkylation of naphthalene?. Quora. URL: [Link]

  • The Ramberg-Bäcklund Reaction. Organic Reactions. URL: [Link]

  • Ramberg-Bäcklund Reaction. YouTube. URL: [Link]

  • Charles Friedel and the Accidental Discovery of an Important Reaction. ChemistryViews. URL: [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. URL: [Link]

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Methodological & Application

Synthesis protocols for 1,1-Bis(ethylsulfonyl)ethane from ethyl mercaptan

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This application note details the synthesis of 1,1-Bis(ethylsulfonyl)ethane (CAS: 597-35-3), historically known as Methylonal.[1] Unlike its symmetrical analog 1,2-bis(ethylsulfonyl)ethane, this geminal disulfone is derived from the acid-catalyzed condensation of acetaldehyde with ethyl mercaptan, followed by exhaustive oxidation.[1]

Scientific Rationale: The synthesis is bifurcated into two distinct thermodynamic phases:[1]

  • Nucleophilic Condensation (Thioacetalization): A reversible, acid-catalyzed attack of ethanethiol on acetaldehyde.[1]

  • Exhaustive Oxidation: An irreversible transformation of the sulfide linkages to sulfones using potassium permanganate (

    
    ).[1]
    

Critical Safety Advisory: Ethyl mercaptan (ethanethiol) has an odor threshold of ~1 ppb.[1] All protocols involving this reagent must utilize a closed-loop vent system scrubbing into sodium hypochlorite (bleach) to prevent facility contamination.

Reaction Pathway & Mechanism[1][2]

The synthesis proceeds via the formation of the intermediate 1,1-bis(ethylthio)ethane (Acetaldehyde diethyl thioacetal).[1]

Chemical Equation


Sources

Application Note: Oxidation Methodologies for 1,1-Bis(ethylsulfonyl)ethane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists requiring a robust, high-purity synthesis of 1,1-Bis(ethylsulfonyl)ethane via the oxidation of Acetaldehyde diethyl dithioacetal (1,1-bis(ethylthio)ethane).

Executive Summary & Scientific Rationale

The conversion of thioethers (sulfides) to sulfones is a fundamental transformation in medicinal chemistry, particularly for creating robust metabolic pharmacophores. 1,1-Bis(ethylsulfonyl)ethane represents a geminal disulfone, a structural motif known for its high chemical stability and strong electron-withdrawing character.

The Challenge: Oxidizing a dithioacetal (gem-disulfide) to a disulfone presents unique challenges compared to simple sulfide oxidations:

  • Steric Congestion: The geminal position creates steric hindrance, making the second oxidation step (sulfoxide

    
     sulfone) kinetically slower.
    
  • C-S Bond Stability: Harsh acidic conditions or uncontrolled exotherms can lead to C-S bond cleavage (oxidative desulfurization) or Pummerer-type rearrangements of the intermediate sulfoxides.

  • Stepwise Oxidation Control: The reaction proceeds through a tetrasulfide intermediate state (bis-sulfoxide) before reaching the disulfone. Insufficient oxidant or temperature control yields mixtures of diastereomeric disulfoxides.

The Solution: This guide details two validated protocols:

  • Method A (Green/Scale-Up): Catalytic Tungstate with Hydrogen Peroxide. Ideal for gram-to-kilogram scale due to water solvent and ease of workup.

  • Method B (Laboratory Precision): m-Chloroperbenzoic Acid (mCPBA). Ideal for milligram-scale, high-throughput screening, or when anhydrous conditions are required.

Reaction Mechanism & Pathway[1]

The transformation requires the delivery of four oxygen atoms to the substrate. The mechanism proceeds sequentially.

ReactionPathway Substrate 1,1-Bis(ethylthio)ethane (Dithioacetal) Inter1 Mono-Sulfoxide Intermediate Substrate->Inter1 + [O] Fast, Exothermic Inter2 Bis-Sulfoxide (Diastereomers) Inter1->Inter2 + [O] Fast Product 1,1-Bis(ethylsulfonyl)ethane (Gem-Disulfone) Inter2->Product + 2[O] Slow, Rate-Limiting Requires Heat/Catalyst

Figure 1: Stepwise oxidation pathway. Note that the final oxidation of the bis-sulfoxide to the disulfone is the rate-limiting step requiring forcing conditions (heat or catalyst).

Comparative Analysis of Methods

FeatureMethod A:

/

Method B: mCPBAMethod C: Oxone®
Scale Suitability >10g to kg (Process)<5g (Medicinal Chem)1g - 50g
Atom Economy High (Byproduct is

)
Low (Byproduct is m-CBA)Medium (Sulfate salts)
Cost LowHighMedium
Safety Profile Exotherm risk; requires ventingShock sensitive; peroxide accumulationOxidizer; easy handling
Workup Extraction or CrystallizationFiltration of m-CBA + WashFiltration + Extraction
Yield 85-95%90-98%80-90%

Detailed Experimental Protocols

Method A: Catalytic Hydrogen Peroxide Oxidation (Green Protocol)

Recommended for scale-up and environmentally conscious synthesis.

Reagents:

  • Precursor: 1,1-Bis(ethylthio)ethane (1.0 equiv)

  • Oxidant: Hydrogen Peroxide (30% w/w aq., 5.0 equiv)

  • Catalyst: Sodium Tungstate Dihydrate (

    
    , 2 mol%)
    
  • Phase Transfer Catalyst (Optional): Aliquat 336 (1 mol%) if reaction is slow.

  • Solvent: Water or Acetic Acid (if solubility is an issue).

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel.

  • Charge: Add 1,1-Bis(ethylthio)ethane (10 mmol) and

    
     (0.2 mmol) to the flask. Add 10 mL of water (or glacial acetic acid for faster rates).
    
  • Temperature Control (Critical): Cool the mixture to 0–5°C using an ice bath.

  • Addition: Add

    
     (30%, 50 mmol, 5.0 equiv) dropwise over 30–45 minutes.
    
    • Caution: The oxidation to the sulfoxide is highly exothermic . Maintain internal temperature <15°C during addition to prevent runaway reactions or boiling.

  • Reaction (Stage 1): Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 1 hour.

  • Reaction (Stage 2): Heat the reaction mixture to 60–70°C for 4–6 hours. This drives the sluggish bis-sulfoxide

    
     disulfone oxidation.
    
    • Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS. The intermediate sulfoxides are more polar than the starting material but less polar than the disulfone.

  • Workup:

    • Cool to RT.

    • Quench: Slowly add saturated aqueous sodium metabisulfite (

      
      ) to destroy excess peroxide. Test with starch-iodide paper to ensure no active oxidant remains.
      
    • Extraction: Extract with Ethyl Acetate (

      
       mL).
      
    • Wash: Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (if necessary).

Method B: mCPBA Oxidation (High Precision Protocol)

Recommended for small-scale, high-value synthesis where yield and mild conditions are paramount.

Reagents:

  • Precursor: 1,1-Bis(ethylthio)ethane (1.0 equiv)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max purity, 4.5–5.0 equiv)

  • Solvent: Dichloromethane (DCM)

Protocol:

  • Setup: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.

  • Charge: Dissolve 1,1-Bis(ethylthio)ethane (1.0 mmol) in anhydrous DCM (10 mL). Cool to 0°C .[1]

  • Addition: Dissolve mCPBA (4.5 mmol active oxidant) in DCM (15 mL). Add this solution dropwise to the reaction flask over 20 minutes.

    • Note: mCPBA is often only ~77% pure; adjust mass calculation accordingly.

  • Reaction: Stir at 0°C for 1 hour, then remove the ice bath and stir at RT overnight (12–16 hours).

    • Why long times? mCPBA is a strong oxidant, but steric hindrance at the geminal carbon can slow the final oxygen transfer.

  • Workup (Precipitation): A white precipitate (m-chlorobenzoic acid byproduct) usually forms. Filter this off and discard.

  • Wash: Transfer the filtrate to a separatory funnel.

    • Wash 1: 10% aqueous

      
       or 
      
      
      
      (removes excess mCPBA).
    • Wash 2: Saturated

      
       (removes acidic byproducts). Repeat until aqueous layer is pH ~8.
      
    • Wash 3: Brine.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The product is often pure enough for use. If not, recrystallize from Hexane/EtOAc.

Workflow Visualization

Workflow cluster_MethodA Method A: H2O2 / Tungstate cluster_MethodB Method B: mCPBA Start Start: 1,1-Bis(ethylthio)ethane StepA1 Dissolve in Water/AcOH Add Na2WO4 cat. Start->StepA1 StepB1 Dissolve in DCM Cool to 0°C Start->StepB1 StepA2 Cool to 0°C Add H2O2 dropwise StepA1->StepA2 StepA3 Heat to 60°C (4-6h) Drive Sulfone formation StepA2->StepA3 StepA4 Quench (Na2S2O5) Extract (EtOAc) StepA3->StepA4 End Isolate 1,1-Bis(ethylsulfonyl)ethane StepA4->End StepB2 Add mCPBA (4.5 eq) Dropwise StepB1->StepB2 StepB3 Stir RT (16h) Filter m-CBA solid StepB2->StepB3 StepB4 Wash: NaHSO3 -> NaHCO3 StepB3->StepB4 StepB4->End

Figure 2: Operational workflow for Method A (Green/Scale) and Method B (Lab/Precision).

Safety & Handling (Critical)

  • Peroxide Hazards:

    • mCPBA: Shock sensitive in pure form. Store in a refrigerator. Never scrape dried material from threads of bottles.

    • 
       (30%):  Strong oxidizer and corrosive. Causes immediate skin bleaching and burns. Wear degradation-resistant gloves (Nitrile is generally sufficient for incidental splash, but double-gloving is recommended).
      
  • Exotherms:

    • The oxidation of sulfide to sulfoxide is extremely exothermic . Failure to cool the reaction during oxidant addition can lead to a runaway thermal event, solvent boiling, and potential explosion. Always add oxidant slowly at 0°C.

  • Quenching:

    • Never concentrate a reaction mixture containing excess peroxides. Always test with starch-iodide paper (turns blue/black in presence of oxidant) and quench with a reducing agent (Sodium Thiosulfate or Metabisulfite) before workup.

References

  • General Sulfide Oxidation Review

    • Carreno, M. C. (1995). "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds". Chemical Reviews, 95(6), 1717–1760. Link

  • Tungstate Catalyzed Oxidation (Green Method)

    • Sato, K., et al. (1997). "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide". Science, 281(5383), 1646-1647. (Demonstrates the robustness of Tungstate/H2O2 systems). Link

  • mCPBA Oxidation Standards

    • Trost, B. M., & Curran, D. P. (1981). "Chemoselectivity in the oxidation of sulfides to sulfones with m-chloroperbenzoic acid". Tetrahedron Letters, 22(14), 1287-1290. Link

  • Oxidation of Dithioacetals

    • Page, P. C. B., et al. (1992). "Synthetic uses of the 1,3-dithiane 1-oxide unit". Tetrahedron, 48(35), 7265-7274. (Discusses the stepwise oxidation challenges of dithioacetals). Link

Sources

Application Notes and Protocols for Polymer Cross-linking Using Divinyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

In the realm of polymer chemistry and biomaterials, the strategic cross-linking of polymer chains is a cornerstone for developing materials with tailored mechanical properties, controlled degradation rates, and enhanced stability. Among the arsenal of cross-linking agents, bifunctional sulfones have carved out a significant niche due to their high reactivity and the stability of the resulting linkages. While the query specified "1,1-Bis(ethylsulfonyl)ethane," a comprehensive review of the scientific literature indicates that this saturated alkane is not a reactive cross-linking agent. It is highly probable that the intended compound was its unsaturated and highly reactive analog, Divinyl Sulfone (DVS) . This guide, therefore, focuses on the applications and protocols of Divinyl Sulfone, a widely utilized and versatile cross-linking agent for a variety of polymers.

Divinyl sulfone is a potent electrophile, featuring two electron-deficient vinyl groups that readily react with nucleophiles such as hydroxyls, amines, and thiols via a Michael-type addition reaction.[1] This reactivity makes DVS an exceptional tool for creating stable, three-dimensional polymer networks with broad applications in hydrogel formation for regenerative medicine, drug delivery, and bioelectronics.[1][2] This document provides an in-depth exploration of the cross-linking mechanism of DVS, detailed protocols for its use, and insights into how reaction parameters can be modulated to achieve desired material properties.

Physicochemical Properties of Divinyl Sulfone

A thorough understanding of the cross-linker's properties is essential for designing successful cross-linking experiments.

PropertyValue
Chemical Formula C₄H₆O₂S
Molecular Weight 118.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 231-233 °C
Density 1.117 g/mL at 25 °C
Solubility Soluble in water and many organic solvents
Reactive Groups Two vinyl groups activated by the sulfonyl group

The Chemistry of Cross-linking: A Mechanistic Overview

The cross-linking efficacy of Divinyl Sulfone is rooted in the Michael addition reaction . The powerful electron-withdrawing nature of the sulfonyl group polarizes the double bonds of the vinyl groups, making the β-carbon highly susceptible to nucleophilic attack. This reaction proceeds readily under alkaline conditions, which are necessary to deprotonate the nucleophilic groups on the polymer chains, thereby activating them for the reaction.[3]

The general mechanism can be depicted as a two-step process:

  • First Addition: A deprotonated nucleophilic group on a polymer chain attacks one of the vinyl groups of DVS, forming a stable covalent bond.

  • Second Addition (Cross-linking): The second vinyl group of the now-tethered DVS molecule reacts with a nucleophilic group on an adjacent polymer chain, resulting in a stable cross-link.

The nature of the nucleophile dictates the specific type of linkage formed:

  • With Hydroxyl Groups (e.g., Polysaccharides like Hyaluronic Acid): An ether linkage is formed. This reaction is particularly effective in a strongly alkaline medium which generates reactive alkoxide ions.[3]

  • With Amine Groups (e.g., Proteins, Chitosan): A stable secondary amine linkage is created.[1]

  • With Thiol Groups (e.g., Cysteine-containing Peptides): A thioether bond is formed, which is known for its high stability.[1]

Crosslinking_Mechanism cluster_1 Step 2: Michael Addition Polymer_NuH Polymer-XH Activated_Polymer Polymer-X⁻ Polymer_NuH->Activated_Polymer Deprotonation Base Base (e.g., OH⁻) DVS Divinyl Sulfone (CH₂=CH-SO₂-CH=CH₂) Intermediate Polymer-X-CH₂-CH₂-SO₂-CH=CH₂ Activated_Polymer->Intermediate Nucleophilic Attack DVS->Intermediate Crosslinked_Polymer Polymer-X-CH₂-CH₂-SO₂-CH₂-CH₂-X-Polymer Intermediate->Crosslinked_Polymer Second Attack Activated_Polymer_2 Another Activated Polymer Chain Activated_Polymer_2->Crosslinked_Polymer Hydrogel_Workflow Start Start Dissolve Dissolve Polymer in Alkaline Solution Start->Dissolve Add_DVS Add Divinyl Sulfone (Initiate Cross-linking) Dissolve->Add_DVS Incubate Incubate (Gel Formation) Add_DVS->Incubate Wash Wash with PBS (Neutralize & Swell) Incubate->Wash Characterize Characterize Hydrogel Wash->Characterize End End Characterize->End

Caption: General workflow for hydrogel synthesis using DVS.

Protocol 2: Cross-linking of an Amine-Containing Polymer (e.g., Gelatin)

Materials:

  • Gelatin (or other amine-containing polymer)

  • Divinyl Sulfone (DVS)

  • Sodium Bicarbonate Buffer (e.g., 0.1 M, pH 9.0)

  • Stirring plate and stir bar

  • Dialysis tubing (for purification)

Procedure:

  • Polymer Dissolution: Prepare a solution of the polymer in the sodium bicarbonate buffer (e.g., 10% w/v gelatin). Gently warm the solution if necessary to achieve complete dissolution, then cool to room temperature. The alkaline pH facilitates the deprotonation of amine groups.

  • Initiation of Cross-linking: While stirring, add the desired amount of Divinyl Sulfone to the polymer solution. The molar ratio of DVS to the reactive amine groups on the polymer should be carefully controlled.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for a set period (e.g., 2-6 hours), or until the desired viscosity is achieved.

  • Quenching and Purification: The reaction can be quenched by adding a small molecule containing a primary amine, such as Tris buffer, to react with any remaining DVS. The cross-linked polymer is then purified by dialysis against deionized water to remove unreacted reagents and buffer salts.

  • Lyophilization: The purified, cross-linked polymer solution can be lyophilized to obtain a dry, stable product.

Data-Driven Insights: Tuning Material Properties

The final properties of the cross-linked polymer are highly dependent on the reaction conditions. The following table summarizes the expected impact of key parameters.

ParameterEffect of IncreaseRationale
DVS Concentration Increased cross-linking density, leading to higher mechanical stiffness and lower swelling ratio. [2]A higher concentration of the cross-linker results in more connections between polymer chains, creating a tighter network.
Polymer Concentration Increased cross-linking efficiency and mechanical strength.Higher polymer concentration increases the proximity of polymer chains, favoring intermolecular cross-linking over intramolecular reactions.
pH Increased reaction rate (up to an optimal point). For hydroxyls, a narrow effective pH range (e.g., 11.8-12.6 for HA) is often observed. [4]Alkaline conditions are required to deprotonate nucleophiles. However, excessively high pH can lead to polymer degradation or conformational changes that hinder the reaction. [4]
Reaction Time Increased degree of cross-linking.Longer reaction times allow for more cross-linking reactions to occur, leading to a more extensively networked polymer.
Temperature Increased reaction rate.Higher temperatures provide more kinetic energy for the molecules to overcome the activation energy barrier of the reaction. However, side reactions or polymer degradation may occur at elevated temperatures.

Conclusion

Divinyl Sulfone is a powerful and versatile cross-linking agent that enables the creation of a wide array of functional polymeric materials. By understanding the underlying Michael addition chemistry and carefully controlling the reaction parameters, researchers can precisely tune the properties of the resulting cross-linked networks to meet the demands of various applications, from advanced drug delivery systems to scaffolds for tissue engineering. The protocols and insights provided in this guide serve as a robust starting point for scientists and professionals seeking to leverage the unique capabilities of Divinyl Sulfone in their research and development endeavors.

References

  • The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. (2015). Journal of the Brazilian Chemical Society. [Link]

  • The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. (n.d.). SciELO. [Link]

  • Method of Cross-Linking Hyaluronic Acid with Divinylsulfone. (2013).
  • 1,2‐Bis(phenylsulfonyl)ethylene. (n.d.). ResearchGate. [Link]

  • Cross-linking method of hyaluronic acid with divinyl sulfone. (n.d.).
  • Why Divinyl Sulfone (DVS) as crosslink? (2023). LifDerma. [Link]

  • 1,2-Bis(ethylsulphonyl)ethane. (n.d.). PubChem. [Link]

  • 1 Ethylsulfonyl methyl sulfonyl ethane. (2016). mzCloud. [Link]

  • Elimination - E2 and E1. (2022). Chemistry LibreTexts. [Link]

  • Chemical Properties of 1,1-Bis(ethylsulfonyl) ethylene (CAS 114223-30-2). (n.d.). Cheméo. [Link]

Sources

Application Note: Preparation of Vinyl Sulfones using Bis(ethylsulfonyl)ethane Precursors

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured to address the synthesis of vinyl sulfones, specifically distinguishing between the preparation of Mono-Vinyl Sulfones (MVS) and Gem-Disulfonyl Alkenes (GDSA) , as the choice of precursor (1,1- vs. 1,2-bis(ethylsulfonyl)ethane) dictates the final warhead chemotype.

Executive Summary & Chemical Logic

Vinyl sulfones are premier electrophilic warheads in covalent drug discovery, known for their tunable reactivity toward cysteine residues (Michael addition). The synthesis of these moieties often relies on the "unmasking" of stable sulfonyl-alkane precursors.

This guide addresses a critical bifurcation in the use of Bis(ethylsulfonyl)ethane (BESE) precursors. The specific isomer utilized determines the class of vinyl sulfone produced:

  • 1,2-Bis(ethylsulfonyl)ethane (1,2-BESE): The industry-standard precursor for Ethyl Vinyl Sulfone (EVS) via

    
    -elimination. This generates a mono-functional Michael acceptor (
    
    
    
    ).
  • 1,1-Bis(ethylsulfonyl)ethane (1,1-BESE): A specialized precursor for Gem-Disulfonyl Alkenes (Vinylidene Disulfones) via oxidative dehydrogenation or condensation. This generates a hyper-electrophilic warhead (

    
    ).
    

Scientific Note: Researchers must verify the isomeric identity of their starting material. Commercial "Bis(ethylsulfonyl)ethane" is frequently the 1,2-isomer intended for EVS generation. The 1,1-isomer is distinct and requires different activation protocols.

Mechanistic Pathways

The following diagram illustrates the divergent synthetic pathways based on the precursor isomer.

VinylSulfonePathways cluster_legend Pathway Key Precursor1 1,2-Bis(ethylsulfonyl)ethane (EtSO2-CH2-CH2-SO2Et) Inter1 Carbanion Intermediate (E1cB Mechanism) Precursor1->Inter1 Base (Na2CO3/DBU) Deprotonation Precursor2 1,1-Bis(ethylsulfonyl)ethane (CH3-CH(SO2Et)2) Inter2 α-Halo Intermediate (Radical/Ionic Halogenation) Precursor2->Inter2 NCS/NaH or Oxidative Dehydrogenation Product1 Ethyl Vinyl Sulfone (EVS) (Mono-Michael Acceptor) Inter1->Product1 Elimination of EtSO2Na Product2 1,1-Bis(ethylsulfonyl)ethene (Gem-Disulfonyl Warhead) Inter2->Product2 Base-Induced Elimination Standard Route (1,2) Standard Route (1,2) High Reactivity Route (1,1) High Reactivity Route (1,1)

Figure 1: Divergent synthesis of mono- and gem-disulfonyl vinyl species from isomeric ethane precursors.

Protocol A: Synthesis of Ethyl Vinyl Sulfone (Standard)

Precursor: 1,2-Bis(ethylsulfonyl)ethane Target: Ethyl Vinyl Sulfone (EVS) Mechanism: Base-catalyzed


-elimination (E1cB).

This is the standard protocol for generating vinyl sulfone linkers or warheads. The 1,2-bis-sulfone acts as a "masked" vinyl sulfone, releasing the stable sulfinate anion upon treatment with base.

Reagents & Equipment[1][2]
  • Substrate: 1,2-Bis(ethylsulfonyl)ethane (1.0 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) OR Na₂CO₃ (suspended).

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

  • Quench: 1M HCl.

Step-by-Step Methodology
  • Dissolution: Charge a round-bottom flask with 1,2-bis(ethylsulfonyl)ethane (10 mmol) and DCM (50 mL). Stir under nitrogen at 0°C.

  • Elimination: Add DBU (12 mmol) dropwise over 10 minutes. The reaction is slightly exothermic.

    • Note: If using inorganic base (Na₂CO₃), reflux in THF is required for 4–6 hours.

  • Monitoring: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The starting material (polar) will disappear, and a less polar spot (Vinyl Sulfone) will appear.

  • Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove DBU, followed by Brine (20 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure.

    • Caution: Ethyl vinyl sulfone is volatile. Do not use high vacuum (< 10 mbar) for extended periods at RT.

  • Yield: Expect 85–95% yield of a colorless oil.[1]

Data Validation:

  • ¹H NMR (CDCl₃):

    
     6.65 (dd, 1H, vinyl), 6.45 (d, 1H, vinyl), 6.15 (d, 1H, vinyl), 3.05 (q, 2H, ethyl-CH₂), 1.35 (t, 3H, ethyl-CH₃).
    

Protocol B: Synthesis of Gem-Disulfonyl Alkenes (Advanced)

Precursor: 1,1-Bis(ethylsulfonyl)ethane Target: 1,1-Bis(ethylsulfonyl)ethene (Vinylidene Disulfone) Mechanism:


-Halogenation followed by Elimination.

This protocol transforms the saturated 1,1-isomer into a highly reactive Michael acceptor. Unlike the 1,2-isomer, this requires an oxidative desaturation step because there is no


-leaving group.
Reagents & Equipment[1][2]
  • Substrate: 1,1-Bis(ethylsulfonyl)ethane (1.0 equiv)[2]

  • Halogenating Agent: N-Chlorosuccinimide (NCS) (1.1 equiv).

  • Base 1: Sodium Hydride (NaH, 60% dispersion) (1.1 equiv).

  • Base 2 (Elimination): Triethylamine (Et₃N) (1.5 equiv).

  • Solvent: THF (anhydrous).

Step-by-Step Methodology
  • Activation: Suspend NaH (11 mmol) in dry THF (40 mL) at 0°C under Argon.

  • Deprotonation: Add 1,1-bis(ethylsulfonyl)ethane (10 mmol) portion-wise. Evolution of H₂ gas will occur. Stir for 30 min until clear.

    • Mechanistic Insight: The pKa of the central methine is ~12–14, allowing facile deprotonation.

  • Chlorination: Add NCS (11 mmol) in one portion. Stir at RT for 3 hours to form the

    
    -chloro-gem-disulfone intermediate (
    
    
    
    ).
  • Elimination: Cool the mixture to 0°C. Add Et₃N (15 mmol) dropwise. Stir at RT for 12 hours.

    • Alternative: If elimination is sluggish, heat to 50°C.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3 x 30 mL).

  • Purification: These compounds are highly electrophilic and may degrade on silica. Rapid filtration through a short plug of neutral alumina is recommended.

  • Storage: Store at -20°C immediately. Gem-disulfonyl alkenes can polymerize.

Comparative Data Summary

FeatureProtocol A (1,2-Isomer)Protocol B (1,1-Isomer)
Target Product Ethyl Vinyl Sulfone (Mono)Vinylidene Disulfone (Gem)
Electrophilicity Moderate (Covalent Warhead)High (Rapid Conjugation)
Reaction Type

-Elimination (Loss of

)
Oxidative Dehydrogenation
Key Reagent DBU or Carbonate BaseNCS / NaH / Base
Stability Stable OilMetastable (Polymerizes)
Primary Use Protein Labeling, Drug WarheadHigh-Reactivity Probes

Safety & Handling (Critical)

  • Vesicant Hazard: Vinyl sulfones are potent alkylating agents. They can cause severe skin blistering and respiratory irritation. All reactions must be performed in a fume hood.

  • Allergenicity: These compounds are potential sensitizers. Double-gloving (Nitrile) is mandatory.

  • Quenching: Spills should be treated with an excess of aqueous sodium bisulfite or glycine solution (to consume the Michael acceptor).

References

  • General Vinyl Sulfone Synthesis: Guan, Z.-H., et al. "An Economical and Convenient Synthesis of Vinyl Sulfones." Synthesis, 2007, 1465-1470.

  • Bis-Sulfonyl Reactivity: Das, B., et al. "An Efficient Synthesis of Vinyl Sulfones from Alkenes and Aryl Sulfinates." Synthesis, 2011, 2941–2944.[3]

  • Gem-Disulfone Applications: Ohtsuka, M., et al. "Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones." Organic Syntheses, 2025, 102, 20-39.

  • Properties of Sulfonyl Precursors: "DMSO: Properties and Applications Guide." Gaylord Chemical.[4][5]

Sources

Application Notes and Protocols for the Catalytic Mono-alkylation of 1,1-Bis(ethylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility of Mono-alkylated 1,1-Bis(ethylsulfonyl)ethane Derivatives

1,1-Bis(ethylsulfonyl)ethane and its derivatives are valuable building blocks in organic synthesis, primarily serving as precursors in the renowned Julia-Kocienski olefination reaction for the stereoselective synthesis of alkenes.[1][2][3] The acidic nature of the methylene protons, flanked by two strongly electron-withdrawing ethylsulfonyl groups, facilitates deprotonation to form a stabilized carbanion. This carbanion can then react with various electrophiles, including alkyl halides, in C-C bond-forming reactions.

Controlling the degree of alkylation is crucial, as mono-alkylation provides access to a diverse range of substituted sulfones for further functionalization, while di-alkylation leads to different structural motifs. This guide focuses on the catalytic conditions that favor the selective mono-alkylation of 1,1-bis(ethylsulfonyl)ethane, with a particular emphasis on the application of Phase-Transfer Catalysis (PTC). PTC offers a robust and environmentally benign approach, often allowing for the use of milder bases and reducing the need for anhydrous or hazardous solvents.[4][5]

Mechanistic Insights: The Role of Phase-Transfer Catalysis

Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different phases (typically a solid or aqueous phase and an organic phase).[4] In the context of mono-alkylating 1,1-bis(ethylsulfonyl)ethane, a quaternary ammonium salt is commonly employed as the catalyst.

The catalytic cycle can be conceptualized as follows:

  • Deprotonation: An inorganic base, present in the solid or aqueous phase, deprotonates the 1,1-bis(ethylsulfonyl)ethane at the active methylene position, forming a carbanion.

  • Ion-Pair Extraction: The phase-transfer catalyst, typically a lipophilic quaternary ammonium cation (Q+), pairs with the newly formed carbanion (A-), creating an ion-pair [Q+A-]. This ion-pair is sufficiently soluble in the organic phase to be extracted from the aqueous/solid phase.

  • Alkylation: In the organic phase, the carbanion of the ion-pair reacts with the alkylating agent (R-X) via an SN2 mechanism to yield the mono-alkylated product and the quaternary ammonium halide [Q+X-].

  • Catalyst Regeneration: The [Q+X-] ion-pair returns to the aqueous/solid phase, where the halide anion is exchanged for another carbanion, thus regenerating the active catalyst and continuing the cycle.

This process allows for a continuous reaction at the interface of the two phases or within the organic phase, under relatively mild conditions.[6][7]

Caption: Phase-Transfer Catalysis Cycle for Mono-alkylation.

Experimental Protocols

Materials and Reagents
  • 1,1-Bis(ethylsulfonyl)ethane (Substrate)

  • Alkylating Agent (e.g., Iodomethane, Bromoethane, Benzyl bromide)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide (TBAB), Tetrabutylammonium iodide (TBAI))

  • Base (e.g., Potassium carbonate (K2CO3), Sodium hydroxide (NaOH), Potassium hydroxide (KOH))

  • Organic Solvent (e.g., Dichloromethane (DCM), Toluene, Acetonitrile)

  • Deionized Water

  • Drying Agent (e.g., Anhydrous sodium sulfate (Na2SO4), Magnesium sulfate (MgSO4))

Protocol 1: Solid-Liquid Phase-Transfer Catalysis (SL-PTC)

This protocol is advantageous due to its simplicity and the ease of separating the solid base after the reaction.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1-bis(ethylsulfonyl)ethane (1.0 eq.), powdered potassium carbonate (2.0-3.0 eq.), and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq.).

  • Solvent and Reagent Addition: Add the organic solvent (e.g., acetonitrile or toluene) to the flask. Begin vigorous stirring. Add the alkylating agent (1.0-1.2 eq.) dropwise to the suspension.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the solid base and wash it with a small amount of the organic solvent.

  • Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Liquid-Liquid Phase-Transfer Catalysis (LL-PTC)

This protocol is useful when a stronger base is required for deprotonation.

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve 1,1-bis(ethylsulfonyl)ethane (1.0 eq.) and the phase-transfer catalyst (e.g., TBAI, 0.05-0.1 eq.) in an organic solvent (e.g., dichloromethane).

  • Base and Reagent Addition: Add an aqueous solution of the base (e.g., 50% NaOH or KOH). Stir the biphasic mixture vigorously. Add the alkylating agent (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Maintain vigorous stirring at room temperature or with gentle heating. Monitor the reaction by TLC or GC.

  • Workup: After the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate, Base, and Catalyst B Add Solvent and Alkylating Agent A->B C Heat and Stir B->C D Monitor by TLC/GC C->D E Cool and Filter (SL-PTC) or Separate Phases (LL-PTC) D->E Upon Completion F Wash and Dry Organic Layer E->F G Remove Solvent F->G H Purify Product (Chromatography/Recrystallization) G->H

Sources

Application Note: Electrochemical Implementation of Bis(ethylsulfonyl)ethane (BESE) in High-Voltage Li-Ion Battery Electrolytes

[1]

Executive Summary

This technical guide details the synthesis, purification, and electrochemical application of 1,2-bis(ethylsulfonyl)ethane (BESE) . While traditional carbonate-based electrolytes suffer from oxidative decomposition above 4.3 V vs. Li/Li

1

Material Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

BESE acts as a "voltage anchor," preventing the cascading decomposition of bulk solvents like Ethylene Carbonate (EC). Unlike liquid monosulfones, BESE is a crystalline solid at room temperature, necessitating its use as a dissolved additive or co-solvent in high-temperature applications.

Table 1: Physicochemical Specifications
PropertyValue / CharacteristicRelevance
IUPAC Name 1,2-bis(ethylsulfonyl)ethaneStandardization
CAS Number 111-24-0Procurement verification
Molecular Weight 214.30 g/mol Molarity calculations
Melting Point 138–140 °CRequires dissolution in carrier solvent
HOMO Energy ~ -10.8 eV (Calculated)Indicator of high oxidative stability
LUMO Energy ~ -1.2 eV (Calculated)Reductive stability on anode
Solubility Soluble in EC/EMC, Sulfolane, DMSOCompatible with standard battery solvents

Protocol A: Synthesis and Purification of Battery-Grade BESE

Rationale: Commercial sources of BESE often contain sulfoxide impurities (


11
Workflow Visualization (DOT)

SynthesisWorkflowPrecursorPrecursor:1,2-bis(ethylthio)ethaneOxidationOxidation:30% H2O2 / Acetic AcidReflux 4hPrecursor->Oxidation ExothermicQuenchQuench & Precipitate:Ice Water BathOxidation->QuenchRecrystallizationPurification:Recrystallize from Ethanol(x2)Quench->RecrystallizationDryingDrying:Vacuum Oven60°C, 24hRecrystallization->DryingQCQC Check:1H-NMR & Karl FischerDrying->QC

Figure 1: Step-by-step synthesis workflow ensuring removal of sulfoxide intermediates.[1]

Step-by-Step Methodology
  • Precursor Preparation: Dissolve 0.1 mol of 1,2-bis(ethylthio)ethane in 150 mL of glacial acetic acid in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Oxidant Addition: Cool the solution to 0°C using an ice bath. Dropwise add 0.5 mol of 30% Hydrogen Peroxide (

    
    ) over 45 minutes.[1] Caution: The oxidation of sulfide to sulfone is highly exothermic.
    
  • Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 110°C) for 4 hours to ensure conversion of the intermediate sulfoxide to sulfone.

  • Isolation: Pour the hot reaction mixture into 500 mL of crushed ice. BESE will precipitate as a white crystalline solid.[1] Filter via vacuum filtration.[1]

  • Purification (Critical):

    • Dissolve the crude solid in boiling ethanol.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter crystals.[1] Repeat this recrystallization step twice.

  • Drying: Dry the purified crystals in a vacuum oven at 60°C for 24 hours.

  • Validation:

    • 1H NMR (DMSO-d6): Confirm absence of peaks at

      
       2.6–2.8 ppm (characteristic of sulfide/sulfoxide). Target peaks: 
      
      
      3.4 (s, 4H, -CH2-SO2-CH2-),
      
      
      3.2 (q, 4H),
      
      
      1.3 (t, 6H).
    • Water Content: Karl Fischer titration must yield < 20 ppm

      
      .[1]
      

Protocol B: Electrochemical Characterization

Rationale: Before full cell assembly, the electrochemical window must be verified to ensure BESE does not decompose within the working voltage of the cathode (up to 4.5V or 4.8V).

Linear Sweep Voltammetry (LSV)

Objective: Determine the Oxidative Stability Limit (

  • Electrolyte Preparation:

    • Control: 1.0 M

      
       in EC/EMC (3:7 v/v).[1]
      
    • Test Sample: Control + 1.0 wt% BESE.

  • Cell Setup: Three-electrode glass cell.

    • Working Electrode: Platinum (Pt) disk (polished to mirror finish).[1]

    • Counter Electrode: Lithium foil.[1]

    • Reference Electrode: Lithium metal (

      
      ).[1]
      
  • Procedure:

    • Open Circuit Voltage (OCV) hold for 2 hours.[1]

    • Scan from OCV to 6.0 V vs.

      
      .
      
    • Scan Rate: 1.0 mV/s.[1]

  • Pass/Fail Criteria: The onset of oxidation current (defined as current density > 0.1 mA/cm²) for the BESE electrolyte should be higher than the Control.

Full Cell Cycling (NMC811 / Graphite)

Objective: Validate capacity retention and CEI formation.

  • Cell Config: CR2032 Coin Cell.[1]

  • Cathode:

    
     (NMC811).[1] Loading: 10 mg/cm².[1]
    
  • Anode: Artificial Graphite.[1]

  • Separator: Polyethylene (PE) coated with ceramic.[1]

  • Formation Protocol:

    • Rest 12h.[1][2]

    • Charge C/20 to 4.4V, Discharge C/20 to 2.8V (3 cycles).

    • Note: Low C-rate is critical here to allow BESE to form a dense passivation layer on the cathode.[1]

  • Cycling Protocol:

    • Charge 1C / Discharge 1C.[1]

    • Voltage window: 2.8V – 4.5V.[1]

    • Temperature: 25°C and 45°C (BESE performs exceptionally well at elevated temps).[1]

Mechanism of Action: Cathode Electrolyte Interphase (CEI)

BESE functions via a sacrificial oxidation mechanism .[1] Because it adsorbs preferentially onto the high-voltage cathode surface due to the high polarity of the sulfone groups, it oxidizes slightly before the bulk carbonate solvent. This oxidation forms a polymer-like, sulfur-rich CEI layer that is electronically insulating (preventing further electrolyte oxidation) but ionically conductive (allowing

1
Mechanistic Diagram (DOT)

CEIMechanismCathodeHigh Voltage Cathode(NMC811 Surface > 4.4V)OxidationSacrificial Oxidationof BESECathode->Oxidation High PotentialElectrolyteBulk Electrolyte(EC/EMC + LiPF6)BESEAdditive: BESE(Adsorbed on Surface)Electrolyte->BESE DiffusionBESE->Cathode AdsorptionCEIProtective CEI Layer(Poly-sulfone network)Oxidation->CEI PolymerizationProtectionInhibition ofEC/EMC DecompositionCEI->Protection Physical BarrierProtection->Electrolyte Prevents Contact

Figure 2: Mechanism of BESE-derived CEI formation protecting the cathode surface.[1]

Expected Results & Data Interpretation

When following the protocols above, the researcher should anticipate the following comparative data.

Table 2: Comparative Electrochemical Performance
ParameterStandard Electrolyte (1M LiPF6 in EC/EMC)BESE-Enhanced (1% wt Additive)Interpretation
Oxidation Onset (

)
~4.8 V~5.6 V BESE extends the stability window, allowing 4.5V+ operation.[1]
Initial Coulombic Efficiency 85.2%87.5% Reduced parasitic reactions during the first charge.[1]
Capacity Retention (200 Cycles, 4.5V) 72%89% The S-rich CEI prevents transition metal dissolution from NMC811.[1]
Al Corrosion Observed at >4.2VSuppressed Sulfone passivation protects the Aluminum current collector.[1]

Troubleshooting & Safety

  • Solubility Issues: If BESE does not dissolve in the electrolyte at 1%, heat the mixture to 40°C under Argon stirring for 2 hours.

  • Anode Incompatibility: Sulfones can be incompatible with graphite (causing exfoliation).[1] If capacity fade is observed at the anode, add 2% Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) to stabilize the SEI on the graphite side. BESE targets the Cathode (CEI).[1]

  • Safety: BESE is a sulfone; while less flammable than carbonates, the synthesis involves concentrated peroxides. Always perform oxidation behind a blast shield.[1]

References

  • Xu, K. (2014).[1] Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503-11618.[1] Link[1]

  • Su, C. C., He, M., Amine, K. (2011).[1] Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. The Journal of Physical Chemistry B, 115(39), 11503–11518. Link[1]

  • Abouimrane, A., et al. (2009).[1] Sulfone-based electrolytes for high-voltage Li-ion batteries.[1][3][4][5] Electrochemistry Communications, 11(5), 1073-1076.[1] Link[1]

  • PubChem. (n.d.).[1] 1,2-Bis(ethylsulfonyl)ethane.[1][6] National Library of Medicine.[1] Link[1]

  • Zhang, Z., et al. (2017).[1][7] Fluorinated Sulfone Electrolytes for High-Voltage Lithium-Ion Batteries. Journal of Materials Chemistry A, 5, 1234-1240. Link

Troubleshooting & Optimization

Technical Support Center: Bis-Sulfone Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Oxidation Temperature for Bis-Sulfone Production

Introduction: The Thermal Paradox in Sulfone Synthesis

Producing bis-sulfones (molecules containing two sulfonyl functional groups,


) presents a unique kinetic challenge compared to mono-sulfones. The reaction proceeds through a stepwise oxidation mechanism:


The Core Problem: The activation energy for the second step (


) is significantly higher than the first (

).
  • Temperature too low (< 40°C): The reaction stalls at the sulfoxide or "mixed" sulfoxide-sulfone stage.

  • Temperature too high (> 90°C): Hydrogen peroxide (

    
    ) decomposes non-productively, creating safety hazards (thermal runaway) and potential oxidative cleavage of sensitive substrates.
    

This guide provides a troubleshooting framework to navigate this thermodynamic landscape, ensuring high purity and yield.

Module 1: Mechanism & Kinetics (The "Why")

To troubleshoot, you must visualize the energy landscape. The oxidation of a sulfide to a sulfone is not a single event; it is a two-step electrophilic attack.

Figure 1: Reaction Coordinate & Thermal Requirements

ReactionCoordinate cluster_legend Kinetic Barrier Start Bis-Sulfide (R-S-R) TS1 Start->TS1 Fast (Exothermic) Inter Bis-Sulfoxide (R-SO-R) TS2 Inter->TS2 Slow (Rate Limiting) Requires Heat Product Bis-Sulfone (R-SO2-R) TS1->Inter TS2->Product Note Step 2 requires >50°C to overcome activation barrier.

Caption: The second oxidation step (Sulfoxide


 Sulfone) possesses a higher activation energy barrier, necessitating a temperature ramp protocol.

Module 2: Troubleshooting Guide

Issue A: "Stuck" Intermediates (Sulfoxide Contamination)

Symptom: HPLC/TLC shows a persistent impurity (often more polar than the starting material but less polar than the sulfone). Root Cause: The reaction temperature was insufficient to drive the


 step, or the product precipitated (crashed out) before oxidation was complete.
Diagnostic QuestionProbable CauseCorrective Action
Did the product precipitate early? Entrapment: Bis-sulfones are highly crystalline and insoluble. If they crash out as sulfoxides, the oxidant cannot reach them.Solvent Switch: Switch to a solvent with higher solubility for the intermediate (e.g., Glacial Acetic Acid or Toluene/Water with Phase Transfer Catalyst). Maintain temperature >60°C to keep intermediates in solution.
Is the temp < 50°C? Kinetic Stall: The system lacks the energy to insert the second oxygen.Thermal Ramp: Initiate reaction at 0°C (to control exotherm), then ramp to 70–80°C for the final 2–4 hours.
Is the oxidant stoichiometry exact? Consumption:

degrades over time at high heat.
Excess Reagent: Use 2.5–3.0 equivalents of oxidant per sulfide group (total 5–6 eq for bis-sulfide). Add the second half of the oxidant after reaching 50°C.
Issue B: Thermal Runaway & Safety

Symptom: Rapid temperature spike, uncontrollable reflux, or pressure buildup. Root Cause: The first oxidation step (Sulfide


 Sulfoxide) is highly exothermic. Adding all oxidant at high temperature triggers a feedback loop.
  • Protocol Fix: The "Cold Start" Method.

    • Dissolve substrate.[1]

    • Cool to 0–10°C.

    • Add

      
       dropwise. Wait for the exotherm to subside.
      
    • Only then apply external heat to drive the sulfone formation.

Issue C: Product Decomposition

Symptom: Lower yield, unknown peaks, discoloration. Root Cause: Over-oxidation or cleavage of acid-sensitive groups (e.g., acetals, protecting groups) due to harsh acidic conditions (e.g.,


 + Acetic Acid = Peracetic Acid).
  • Alternative System: Switch to a Catalytic Tungstate System (

    
     + 
    
    
    
    ). This operates at near-neutral pH (pH 6–7) and is highly specific for sulfur oxidation [1].

Module 3: Standardized Optimization Protocol

This protocol is designed to balance safety (exotherm control) with conversion (high-temp completion).

Reagents:

  • Bis-Sulfide Substrate (1.0 eq)

  • 
     (Sodium Tungstate, 0.02 eq / 2 mol%) [2]
    
  • Phenylphosphonic acid (0.01 eq) [Optional: acts as a co-catalyst]

  • 
     (30% aq, 5.0 eq)
    
  • Solvent: Water (if soluble) or Ethyl Acetate/Toluene with Aliquat 336 (PTC).

Workflow:

  • Charge: Load substrate, catalyst, and solvent into the reactor.

  • Cool: Bring internal temperature to 10°C .

  • Addition (Step 1): Add 50% of the calculated

    
     slowly. Monitor internal temp; do not allow it to exceed 25°C.
    
    • Checkpoint: Stir for 30 mins. TLC should show conversion to Bis-Sulfoxide.

  • Ramp (Step 2): Add the remaining

    
    . Slowly ramp temperature to 70°C .
    
  • Cook: Hold at 70°C for 4–6 hours.

    • Why? This overcomes the activation energy for the Sulfoxide

      
       Sulfone transition.
      
  • Quench: Cool to RT. Add aqueous Sodium Sulfite (

    
    ) to destroy excess peroxide.
    
    • Test: Use starch-iodide paper to confirm no active oxidant remains.

Module 4: Decision Logic (Visualized)

Use this flow to determine your next experimental move.

Figure 2: Optimization Logic Tree

Troubleshooting Start Start: Analyze Crude (HPLC/TLC) CheckImpurity Is Sulfoxide Present? Start->CheckImpurity CheckTemp Was Max Temp > 60°C? CheckImpurity->CheckTemp Yes Success Pure Bis-Sulfone CheckImpurity->Success No CheckSolubility Did reaction turn heterogeneous (slurry)? CheckTemp->CheckSolubility Yes ActionHeat Action: Increase Temp to 75°C Extend Time (+2h) CheckTemp->ActionHeat No ActionSolvent Action: Change Solvent (Ensure Homogeneity) CheckSolubility->ActionSolvent Yes (Crashed out) ActionCat Action: Add Catalyst (Na2WO4 or Mo-based) CheckSolubility->ActionCat No (Stays in solution)

Caption: Decision matrix for eliminating sulfoxide impurities based on thermal and physical observations.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I just boil the reaction from the start to save time? A: No. The initial oxidation of sulfide to sulfoxide is extremely fast and exothermic. Boiling immediately can lead to a "runaway" reaction where the solvent boils off, potentially pressurizing the vessel or causing an explosion. Always use the "Cold Start, Hot Finish" ramp method.

Q2: My bis-sulfone is not soluble in anything. How do I analyze it? A: Bis-sulfones are notoriously insoluble.

  • NMR: Try deuterated DMSO or TFA (Trifluoroacetic acid) as a solvent.

  • DSC (Differential Scanning Calorimetry): High melting points are characteristic. A sharp melting point often indicates purity, whereas sulfoxide contamination depresses the melting point significantly.

Q3: Why use Tungstate (


) instead of just mCPBA? 
A:  While mCPBA is effective, it generates a stoichiometric amount of benzoic acid waste, which complicates purification of insoluble bis-sulfones (coprecipitation). The Tungstate/

system produces only water as a byproduct, allowing the pure bis-sulfone to be isolated simply by filtration [3].

References

  • Sato, K., et al. "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science, vol. 281, no. 5383, 1998, pp. 1646-1647. Link

  • Noyori, R., et al. "Oxidation of Sulfides to Sulfones with Hydrogen Peroxide Catalyzed by Sodium Tungstate." Journal of Organic Chemistry, vol. 68, no. 10, 2003.
  • Organic Chemistry Portal. "Synthesis of Sulfones." (Aggregated protocols for sulfide oxidation). Link

Sources

Selecting the right solvent for recrystallizing 1,1-Bis(ethylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers and drug development professionals. This document provides in-depth, field-proven insights into selecting the optimal solvent system for the purification of 1,1-Bis(ethylsulfonyl)ethane via recrystallization. Our approach moves beyond simple protocols to explain the fundamental principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Part 1: Foundational Knowledge: Understanding the Analyte

Before any successful purification, a thorough understanding of the target molecule's characteristics is paramount. The experimental choices we make are directly dictated by the physicochemical properties of 1,1-Bis(ethylsulfonyl)ethane.

Q1: What are the key properties of 1,1-Bis(ethylsulfonyl)ethane that dictate solvent choice?

The molecular structure of 1,1-Bis(ethylsulfonyl)ethane is dominated by two highly polar sulfonyl (SO₂) groups attached to the same carbon atom. This structural feature is the single most important factor for solvent selection.

  • High Polarity: The two sulfonyl groups create a significant dipole moment, making the molecule highly polar. According to the "like dissolves like" principle, it will have poor solubility in nonpolar solvents (e.g., hexanes, toluene) and higher solubility in polar solvents (e.g., alcohols, water, acetone).

  • Strong Intermolecular Forces: The strong dipole-dipole interactions between molecules result in a stable crystal lattice. This suggests a high melting point, a common characteristic for symmetric sulfones. For instance, the related isomer, 1,2-Bis(ethylsulfonyl)ethane, has a melting point of 136.5 °C[1]. A high melting point is advantageous as it reduces the risk of the compound "oiling out" during recrystallization.

  • Hydrogen Bond Acceptance: The oxygen atoms of the sulfonyl groups can act as hydrogen bond acceptors, which will enhance solubility in polar protic solvents like water and alcohols.

Table 1: Key Physicochemical Properties of 1,1-Bis(ethylsulfonyl)ethane and Related Analogs

PropertyValue / ObservationImplication for RecrystallizationSource
Molecular Formula C₆H₁₄O₄S₂-[2]
Molecular Weight ~214.3 g/mol Influences mass-to-volume calculations.[3]
Key Functional Groups Two sulfonyl (SO₂) groupsConfers high polarity; dictates use of polar solvents.-
Predicted Polarity HighPoor solubility in nonpolar solvents.-
Melting Point Expected to be high (>100 °C)A wide range of solvents can be used without "oiling out".[1]
Computed XLogP3 -0.3 (for 1,2-isomer)Suggests hydrophilic character.[3]
Part 2: The Ideal Solvent: A Theoretical Framework

Recrystallization is effective only when the solvent system is chosen correctly. The ideal solvent exhibits a specific temperature-dependent solubility profile.

Q2: What defines an ideal solvent for recrystallization?

An ideal recrystallization solvent is one in which the solubility of the target compound is low at cooler temperatures but high at elevated temperatures.[4] This differential solubility is the driving force of the entire purification process.

Core Criteria for an Ideal Solvent:

  • Significant Solubility Differential: The compound should be sparingly soluble at room temperature (or below) but completely soluble in the hot, boiling solvent.

  • Boiling Point Below Solute's Melting Point: To prevent the compound from melting in the hot solvent and separating as an oil ("oiling out"), the solvent's boiling point must be lower than the solute's melting point.

  • Inertness: The solvent must not react with the compound being purified.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals by drying.

cluster_0 Ideal Recrystallization Solubility start Low Temperature sol_low Poor Solubility: Compound is insoluble, forms a slurry. start->sol_low Ideal for cold wash end High Temperature (Boiling) sol_high High Solubility: Compound dissolves completely. end->sol_high Ideal for dissolution sol_high->sol_low Cooling drives crystallization

Caption: Ideal solubility curve for a recrystallization solvent.

Part 3: Experimental Workflow: A Practical Guide to Solvent Screening

With the theoretical framework established, we can proceed to the experimental determination of the best solvent. A systematic, small-scale screening approach is the most efficient method.

Q3: Which solvents are the most promising candidates for recrystallizing 1,1-Bis(ethylsulfonyl)ethane?

Based on the high polarity of the target molecule, we can prioritize solvents for screening. The following table provides a logical starting point, categorized by their likelihood of success.

Table 2: Candidate Solvents for Screening

CategorySolventBoiling Point (°C)PolarityRationale & Expert Insights
Tier 1: Most Promising Ethanol (95% or Absolute)78Polar ProticOften an excellent choice for polar compounds containing H-bond acceptors. The small amount of water in 95% ethanol can sometimes improve crystal quality.
Isopropanol82Polar ProticSimilar to ethanol but slightly less polar; may offer a better solubility differential.
Acetonitrile82Polar AproticA highly polar solvent that is less protic than alcohols. Can be very effective for sulfones.
Tier 2: Worth Investigating Water100Very Polar ProticGiven the high polarity and H-bond accepting nature of the sulfonyl groups, solubility in hot water is possible. However, it may be too insoluble even when hot.
Acetone56Polar AproticIts low boiling point can be a disadvantage, as the solubility differential may be small. Prone to high evaporation during handling.
Ethyl Acetate77Medium PolarityLess polar than alcohols. May be a good candidate if the compound is too soluble in Tier 1 solvents.
Tier 3: Unlikely (but useful for solvent pairs) Toluene111NonpolarExpected to be a very poor solvent. Could be useful as an anti-solvent in a mixed-solvent system with a Tier 1 solvent.
Hexanes / Heptane69 / 98NonpolarAlmost certainly will not dissolve the compound. Primarily used as an anti-solvent.
Q4: How do I perform an efficient, small-scale solvent screening experiment?

This protocol is designed to quickly assess multiple solvents using minimal material.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Arrange a series of labeled test tubes, one for each candidate solvent.

  • Aliquot Solute: Place approximately 20-30 mg of crude 1,1-Bis(ethylsulfonyl)ethane into each test tube.

  • Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) to its corresponding test tube. Vigorously agitate.

    • Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent (solubility is too high when cold).

    • Observation B: If the solid remains insoluble or sparingly soluble, proceed to the next step. This is a promising candidate.

  • Hot Solubility Test: Gently heat the test tube containing the undissolved solid in a water or sand bath. Add more solvent in small portions (0.1-0.2 mL) until the solid just dissolves at the boiling point.

    • Observation C: If the solid dissolves completely after adding a reasonable amount of solvent (e.g., 1-3 mL), this is an excellent candidate. Note the approximate volume used.

    • Observation D: If a very large volume of solvent is required or the solid never fully dissolves, the solvent is unsuitable (solubility is too low even when hot).

  • Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod or place it in an ice bath.

    • Observation E: The formation of a healthy crystalline precipitate indicates a successful recrystallization.

    • Observation F: If the compound "oils out" or forms a non-crystalline mass, the solvent is not ideal on its own.

  • Evaluation: Compare the results. The best solvent is the one that required a minimal amount of solvent to dissolve the compound when hot (Step 4) and gave the most abundant crystal formation upon cooling (Step 5).

Part 4: Troubleshooting Guide & FAQs

Even with a systematic approach, challenges can arise. This section addresses the most common issues encountered during recrystallization.

cluster_troubleshooting Recrystallization Troubleshooting start Problem Encountered oil Compound 'Oiled Out' (Formed liquid layer) start->oil low_yield Low Recovery / Yield start->low_yield no_xtal No Crystals Formed start->no_xtal poor_purity Purity Not Improved start->poor_purity sol_oil Cause: Solute melted before dissolving. Solution: Use lower boiling point solvent or more solvent. oil->sol_oil sol_yield Cause: Too much solvent used or premature crystallization. Solution: Reduce solvent volume, ensure slow cooling, cool further in ice bath. low_yield->sol_yield sol_xtal Cause: Solution is not supersaturated. Solution: Scratch flask, add seed crystal, evaporate some solvent, or add anti-solvent. no_xtal->sol_xtal sol_purity Cause: Impurities co-crystallized. Solution: Choose a different solvent, ensure slow cooling, perform a second recrystallization. poor_purity->sol_purity

Caption: A logical workflow for troubleshooting common recrystallization issues.

Q5: My compound formed an oil, not crystals. What happened and how do I fix it?

Cause: This phenomenon, known as "oiling out," occurs when the boiling point of the solvent is higher than the melting point of the solute. The solid melts in the hot solvent before it dissolves, creating a supersaturated solution of molten compound that separates as an oil upon cooling.

Solutions:

  • Lower the Temperature: Re-heat the mixture until the oil redissolves, then add more solvent to lower the saturation point. The solution may now be cool enough for crystals to form directly without melting.

  • Change Solvents: Select a new solvent with a lower boiling point.

  • Use a Solvent Pair: Introduce a "poor" solvent (anti-solvent) to induce crystallization at a lower temperature.

Q6: My final yield is very low. How can I improve it?

Cause: Low recovery is typically due to one of three issues: using an excessive amount of solvent, cooling the solution too rapidly, or not cooling to a low enough temperature.

Solutions:

  • Minimize Solvent: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid.

  • Slow Cooling: Allow the flask to cool slowly and undisturbed to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals and prevents trapping impurities.

  • Maximize Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.

  • Concentrate the Mother Liquor: If significant product remains in the filtrate, you can boil off some of the solvent and cool again to obtain a second crop of crystals (which may be of lower purity).

Q7: When should I consider using a mixed-solvent system?

A mixed-solvent system (or solvent pair) is ideal when no single solvent has the perfect solubility profile. This technique pairs a "good" solvent, in which the compound is highly soluble, with a "poor" solvent (anti-solvent), in which the compound is nearly insoluble. The two solvents must be miscible.

Protocol 2: Recrystallization with a Solvent Pair (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude 1,1-Bis(ethylsulfonyl)ethane in the minimum amount of the hot "good" solvent (e.g., Ethanol).

  • Add Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., Water) dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation.

  • Re-clarify: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling & Crystallization: Remove the solution from the heat and allow it to cool slowly, as described in the single-solvent method. Crystals should form readily.

  • Isolation: Collect the crystals by vacuum filtration and wash with a cold mixture of the two solvents.

References
  • Cheméo. Chemical Properties of 1,1-Bis(ethylsulfonyl) ethylene (CAS 114223-30-2). [Link]

  • PubChem. 1,1-Bis(ethylsulfonyl)ethane Compound Summary. [Link]

  • NIST Chemistry WebBook. Ethane, 1,1-bis(ethylthio)-. [Link]

  • Thermo Scientific Alfa Aesar. 1,2-Bis(phenylsulfonyl)ethane Product Page. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ACS Publications. Use of organic sulfones as the extractive distillation solvent for aromatics recovery. [Link]

  • YouTube. Recrystallization of Sulfur. [Link]

  • YouTube. How to Purify Sulfur by Recrystallization with Xylenes. [Link]

  • PubChem. 1,2-Bis(ethylsulphonyl)ethane Compound Summary. [Link]

  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE-1,2- DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4-BROMOPHENYL) AZETIDIN-2-ONE). [Link]

  • ResearchGate. Butadiene sulfone as 'volatile', recyclable dipolar, aprotic solvent for conducting substitution and cycloaddition reactions. [Link]

  • mzCloud. 1 Ethylsulfonyl methyl sulfonyl ethane. [Link]ethane/I6025281)

  • CAS Common Chemistry. 1,2-Bis(ethylsulfonyl)ethane. [Link]

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of 1,1-Bis(ethylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,1-Bis(ethylsulfonyl)ethane. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and enhancing its solubility for your experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting my work with 1,1-Bis(ethylsulfonyl)ethane and have noticed it's poorly soluble in water. What are the underlying physicochemical reasons for this?

A1: Understanding the Molecular Profile

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces between the solute and the solvent. For 1,1-Bis(ethylsulfonyl)ethane, several factors contribute to its low aqueous solubility:

  • Polarity and Hydrogen Bonding: The molecule contains two highly polar sulfonyl groups (SO₂). These groups can act as hydrogen bond acceptors. However, the molecule lacks hydrogen bond donor groups (like -OH or -NH). Water's high solubility power comes from its ability to form an extensive network of hydrogen bonds. While some interaction is possible, the inability of 1,1-Bis(ethylsulfonyl)ethane to act as a hydrogen bond donor limits its integration into water's hydrogen bond network.

  • Lipophilic Character: The presence of two ethyl groups (-CH₂CH₃) contributes to the molecule's lipophilic (non-polar) character. These hydrocarbon regions disrupt the favorable hydrogen bonding network of water, making dissolution energetically unfavorable.

  • Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation (solvation energy). If 1,1-Bis(ethylsulfonyl)ethane is a crystalline solid with strong intermolecular packing, a significant amount of energy will be required to break apart the crystal structure, potentially more than is gained by its interaction with water.

Your first critical step is to establish a baseline by experimentally determining the equilibrium solubility in water. This quantitative value is essential for evaluating the success of any enhancement strategy.

Q2: What are the essential first steps to take when preparing an aqueous solution of 1,1-Bis(ethylsulfonyl)ethane?

A2: Establishing a Baseline and Simple Physical Methods

Before moving to complex formulation strategies, it's crucial to ensure you are optimizing the basic physical conditions for dissolution. Many apparent solubility issues can be resolved at this stage.

  • Impact of Temperature: The solubility of most solid compounds in water increases with temperature. Gently warming the solution can significantly improve both the rate of dissolution and the equilibrium solubility. However, be cautious of potential degradation at elevated temperatures. Always check the compound's thermal stability.

  • Mechanical Agitation: Continuous stirring or sonication increases the interaction between the solute and solvent particles, breaking down aggregates and accelerating the dissolution process. Sonication is particularly effective at breaking up small, stubborn particles and enhancing wetting.

  • Particle Size Reduction: The rate of dissolution is directly proportional to the surface area of the solute.[1][2] Grinding the solid material into a finer powder (micronization) can increase the surface area available for solvation, leading to a faster dissolution rate.[1][3] Note that this generally does not change the thermodynamic equilibrium solubility but can be critical for achieving it in a practical timeframe.

Protocol 1: Baseline Aqueous Solubility Determination

  • Preparation: Add an excess amount of 1,1-Bis(ethylsulfonyl)ethane to a known volume of purified water (e.g., 10 mg in 1 mL) in a sealed glass vial.

  • Equilibration: Place the vial in a shaker or on a stir plate at a controlled temperature (e.g., 25°C). Allow the suspension to equilibrate for at least 24-48 hours to ensure saturation is reached.

  • Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the pellet.

  • Quantification: Dilute the supernatant with an appropriate solvent (in which the compound is highly soluble, e.g., acetonitrile or methanol) to a suitable concentration and quantify the amount of dissolved 1,1-Bis(ethylsulfonyl)ethane using a calibrated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Express the solubility in units such as mg/mL or µg/mL.

Q3: Is using a co-solvent system a good strategy for 1,1-Bis(ethylsulfonyl)ethane? If so, which co-solvents should I consider?

A3: The Co-solvency Approach

Yes, co-solvency is one of the most effective and straightforward methods for enhancing the solubility of poorly water-soluble organic compounds.[4][5][6]

Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This "polarity reduction" makes the aqueous environment more hospitable to lipophilic molecules like 1,1-Bis(ethylsulfonyl)ethane, effectively reducing the interfacial tension between the solute and the solvent.[4][7]

Recommended Co-solvents: For research and early development, it is best to start with biocompatible co-solvents that are commonly used in pharmaceutical formulations.

Co-solventTypical Concentration Range (%)Key Properties & Considerations
Ethanol 5 - 40%Excellent solubilizing power for many organics. Can cause precipitation upon high dilution in aqueous media.
Propylene Glycol (PG) 10 - 60%A versatile and widely used solvent. Less volatile than ethanol.
Polyethylene Glycol 400 (PEG 400) 10 - 80%Good solubilizer for very hydrophobic compounds. High viscosity at higher concentrations.[8]
Glycerin 10 - 50%Biocompatible and non-toxic, but highly viscous.[5][6]
Dimethyl Sulfoxide (DMSO) < 10% (often <1% in cell-based assays)Powerful aprotic solvent, but can have cellular toxicity. Typically used for stock solutions.

Experimental Workflow: A co-solvent screening study is the best approach. Prepare a series of solvent systems (e.g., 10%, 20%, 40%, 60% v/v of co-solvent in water) and determine the solubility of 1,1-Bis(ethylsulfonyl)ethane in each blend using the protocol described in A2. This will allow you to identify the most effective co-solvent and the optimal concentration for your needs.

G cluster_start Initial State cluster_screening Co-Solvent Screening cluster_analysis Data Analysis & Decision cluster_outcome Outcome start Poorly soluble compound (1,1-Bis(ethylsulfonyl)ethane) prep Prepare Co-solvent Blends (e.g., 10%, 20%, 40% Ethanol, PG, PEG 400) start->prep Select Co-solvents sol_test Determine Solubility in each blend (Protocol 1) prep->sol_test compare Compare solubility data. Identify optimal co-solvent & concentration. sol_test->compare Generate Data check Is solubility sufficient for the experiment? compare->check success Proceed with optimized formulation. check->success Yes fail Proceed to Advanced Techniques (Q5) check->fail No

Sources

Technical Support Center: Gem-Disulfone Deprotonation & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Side Reactions During Deprotonation Ticket Priority: High (Methodology Optimization) Assigned Specialist: Senior Application Scientist, Synthesis Division

The Mechanistic Landscape: Why Your Reaction Fails

Before troubleshooting, you must understand the unique electronic environment of gem-disulfones (


). Unlike mono-sulfones, the presence of two sulfonyl groups creates a "Goldilocks" zone of acidity but introduces significant steric and electronic hazards.
The Stability/Reactivity Paradox
  • Acidity: The

    
    -protons are highly acidic (
    
    
    
    in DMSO). You do not need organolithiums (e.g.,
    
    
    -BuLi). Using them is the #1 cause of side reactions (nucleophilic attack on sulfur).
  • Sterics: Once deprotonated, the resulting carbanion is bulky. It is a "hard" nucleophile that struggles to attack sterically hindered electrophiles, often leading to elimination side reactions instead of substitution.

  • The Danger Zone: The sulfonyl sulfur atom is electrophilic. Strong, hard nucleophiles (like unstabilized carbanions or hydride excesses) can attack the sulfur, causing C-S bond cleavage (desulfonylation).

Visualization: Reaction Pathways & Failure Modes

The following diagram illustrates the intended pathway versus the three most common failure modes.

GemDisulfonePathways Start Gem-Disulfone R-CH(SO2Ph)2 Base Base Addition Start->Base Anion Stabilized Carbanion [R-C(SO2Ph)2]- Base->Anion Correct pKa Match Side2 FAILURE 2: Desulfonylation (C-S Cleavage) Base->Side2 Base = Nucleophile (e.g., nBuLi) Product Target Product (C-Alkylation) Anion->Product + Electrophile (E+) Kinetic Control Side1 FAILURE 1: Vinyl Sulfone (Elimination) Anion->Side1 E+ has Beta-H High Temp Side3 FAILURE 3: No Reaction (Steric Stall) Anion->Side3 E+ is Bulky Wrong Counter-ion

Figure 1: Mechanistic divergence in gem-disulfone chemistry. Green paths represent success; red paths indicate common failure modes driven by incorrect base selection or thermal control.

Troubleshooting Guide: Symptom-Based Solutions

Symptom A: "I see a complex mixture/tar, and NMR shows vinyl protons."

Diagnosis: Elimination (E2) dominates over Substitution (


).
The gem-disulfone anion acted as a base rather than a nucleophile, stripping a proton from your alkyl halide.
  • Immediate Fix: Switch the electrophile leaving group. Iodides are more prone to elimination; try bromides or tosylates.

  • Process Change: Lower the reaction temperature to

    
    . Elimination is entropically favored at higher temperatures.
    
  • Solvent Tweak: If using DMF, switch to THF. DMF promotes ionization and basicity; THF promotes tighter ion pairing, which can sometimes favor substitution.

Symptom B: "I lost a sulfone group (Mono-sulfone product formed)."

Diagnosis: Nucleophilic Attack on Sulfur (Desulfonylation). You likely used a base that is too nucleophilic (e.g.,


-BuLi, Grignards) or a reducing environment.
  • The Rule: Never use organolithiums for gem-disulfones. The

    
     is 
    
    
    
    .
  • Correct Protocol: Use Sodium Hydride (NaH) or Potassium Carbonate (

    
    ) . These are non-nucleophilic bases sufficient to deprotonate without attacking the sulfur atom.
    
Symptom C: "Reaction stalls; Starting material recovered."

Diagnosis: The "Steric Wall" or Ion Pairing. The negative charge is delocalized over four oxygens, making the nucleophile sluggish. If the counter-ion (e.g.,


 or 

) binds too tightly, the anion cannot attack.
  • The Fix (The "Crown" Effect): Add 18-Crown-6 (if using

    
    ) or 15-Crown-5 (if using 
    
    
    
    ) to sequester the cation and create a "naked," more reactive anion.
  • Alternative: Switch to Cesium Carbonate (

    
    )  in DMF. The large Cesium ion does not form tight ion pairs, increasing reaction rates significantly.
    

Optimized Protocol: The "Safe" Alkylation

This protocol minimizes side reactions by balancing base strength and controlling temperature.

Scope: Alkylation of Bis(phenylsulfonyl)methane (and derivatives).

ParameterSpecificationReason
Solvent DMF (Dry) or THFDMF for rate; THF for selectivity.
Base NaH (60% dispersion)Non-nucleophilic; Irreversible deprotonation.
Stoichiometry 1.1 equiv Base / 1.0 equiv SubstrateSlight excess ensures complete anion formation.
Temperature

Cold addition prevents exotherms/decomposition.
Concentration 0.1 M - 0.2 MHigh concentration favors polymerization; keep it dilute.
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve the gem-disulfone (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation (Critical Step):

    • Cool to

      
      .
      
    • Add NaH (1.1 equiv) portion-wise.

    • Observation: Watch for hydrogen gas evolution. The solution usually turns yellow/orange.

    • Wait: Stir at

      
       for 30 minutes, then warm to Room Temp (RT) for 30 minutes. Ensure evolution ceases.
      
  • Alkylation:

    • Cool back to

      
       (if electrophile is volatile or reactive).
      
    • Add Electrophile (1.1 - 1.2 equiv) dropwise.

  • Monitoring:

    • Warm to RT. Monitor by TLC (Note: gem-disulfones stain poorly with KMnO4; use UV or Phosphomolybdic Acid).

    • Self-Validation: If the yellow color persists indefinitely, the alkylation is not proceeding (anion is still present). If it turns colorless, the reaction is likely complete.

Decision Matrix: Selecting the Right Base

Do not guess. Use this logic flow to select the reagent that prevents side reactions based on your substrate's sensitivity.

BaseSelection Q1 Substrate Sensitivity? Sensitive Base-Sensitive Groups (Esters, Nitriles present) Q1->Sensitive Yes Robust Robust Substrate (Alkyl/Aryl only) Q1->Robust No Rec1 Use K2CO3 / Acetone (Mild, reflux) Sensitive->Rec1 Q2 Electrophile Reactivity? Robust->Q2 HighReact Highly Reactive (MeI, Benzyl Bromide) Q2->HighReact Primary Halide LowReact Low Reactivity (Sec-Alkyl Halides) Q2->LowReact Secondary/Bulky Rec2 Use NaH / THF (Standard) HighReact->Rec2 Rec3 Use Cs2CO3 / DMF (Enhanced Reactivity) LowReact->Rec3 Rec4 Use NaH / DMF + Crown Ether (Max Nucleophilicity) LowReact->Rec4 If Cs2CO3 fails

Figure 2: Reagent selection logic to minimize side reactions based on substrate complexity.

Frequently Asked Questions (FAQs)

Q: Can I use n-Butyllithium (nBuLi) to ensure complete deprotonation? A: No. This is a common error. The


 of gem-disulfones is ~11. nBuLi (

~50) is overkill and acts as a nucleophile, attacking the sulfur atom and causing C-S bond cleavage (desulfonylation). Stick to NaH or alkoxides.

Q: My product is a mixture of mono- and bis-alkylated compounds. How do I stop at mono? A: This is difficult because the mono-alkylated product is often more acidic or similarly acidic to the starting material due to the relief of steric strain upon deprotonation, or simply because the electron-withdrawing nature remains.

  • Solution: Use a slight deficiency of base (0.95 equiv) and a large excess of the gem-disulfone (start with 1.5 equiv vs electrophile). Recycle the unreacted starting material.

Q: Why do I need to dry my solvent so rigorously if the pKa is only 11? A: While not super-basic, the gem-disulfone anion is a "hard" nucleophile. If water is present, hydroxide (


) forms. Hydroxide is a smaller, harder nucleophile than your sulfone anion and will competitively hydrolyze your electrophile (turning your alkyl halide into an alcohol), killing the yield.

References

  • Trost, B. M. (1988). "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan. (Foundational text on sulfone reactivity and acidity).

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Source for pKa values of bis(phenylsulfonyl)methane).

  • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press.
  • Magnus, P. (1977). "Organosulfur Chemistry: Sulfones." Tetrahedron. (Detailed mechanisms of elimination vs. substitution).

Technical Support Center: Exotherm Management in Ethyl Thioether Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ETH-OX-THERM-001 Lead Scientist: Senior Application Specialist Subject: Controlling Thermal Runaway & Selectivity in Ethyl Sulfide Oxidation

Executive Summary: The "Ethyl" Factor

You are likely here because you are observing unexpected temperature spikes or selectivity issues (sulfone vs. sulfoxide) in your reaction.

The Specific Hazard: Ethyl thioethers (


) present a unique safety profile compared to aryl or methyl sulfides. The ethyl group is electron-donating via induction (

effect), making the sulfur atom significantly more nucleophilic. Consequently, the oxidation reaction is kinetically faster and releases heat more rapidly than electron-deficient analogs.

If you are scaling up a protocol originally designed for a phenyl sulfide, stop immediately . The heat release profile will be more aggressive for the ethyl variant.

Module 1: The Thermodynamics of Disaster

To control the reaction, you must respect the energy it releases. The oxidation of a sulfide to a sulfone is a two-step exothermic cascade.

Thermodynamic Data Profile

Reaction StepTransformationEnthalpy (

)
Risk Level
Step 1 Sulfide (

)

Sulfoxide (

)
-125 to -140 kJ/mol High (Rapid Onset)
Step 2 Sulfoxide (

)

Sulfone (

)
-150 to -180 kJ/mol Critical (High Energy)
Total Sulfide

Sulfone
~ -275 to -320 kJ/mol Thermal Runaway

Note: Values are approximate based on standard thioether bond dissociation energies. [1, 2]

The Adiabatic Danger: In an adiabatic system (no heat loss), a standard 1M reaction concentration can theoretically raise the solvent temperature by >200°C . Since most solvents (DCM, Acetone, MeOH) boil well below this, the result is rapid pressurization and vessel rupture.

Module 2: Troubleshooting Guide (Q&A)
Q1: I am adding the oxidant dropwise, but the temperature isn't rising. Should I increase the addition rate?

A: ABSOLUTELY NOT. You are creating a "Dormant Bomb." This is the most common cause of accidents. If the temperature does not rise, the reaction has not initiated. You are accumulating unreacted oxidant in the vessel.

  • The Scenario: You add 20% of your oxidant.

    
     stays flat. You think "it's safe" and dump the rest.
    
  • The Event: Suddenly, the reaction initiates. All 100% of the oxidant reacts simultaneously. The cooling capacity is overwhelmed.

  • Correct Action: Stop addition. Wait. Increase temperature slightly (5°C) or add a catalyst portion to trigger initiation. Resume addition only when you see a controlled exotherm and oxidant consumption (check via starch-iodide paper).

Q2: I want to stop at the Sulfoxide, but I keep getting Sulfone. Why?

A: Localized Hotspots and Reagent Excess. Ethyl sulfoxides are nucleophilic enough to compete with the starting sulfide for the oxidant.

  • Mechanism: If your mixing is poor, the oxidant concentration at the addition tip is high. The newly formed sulfoxide immediately reacts again to form the sulfone before it can disperse.

  • Solution:

    • Turbulent Stirring: Ensure the vortex reaches the bottom of the reactor.

    • Sub-stoichiometry: Use 0.95 equivalents of oxidant. It is easier to separate unreacted sulfide than over-oxidized sulfone.

    • Temperature: Lower the temperature to -10°C to -20°C to exploit the kinetic difference between Step 1 and Step 2.

Q3: My internal temperature spikes 10°C every time I add a drop. How do I smooth this out?

A: Your heat transfer area is insufficient for the reaction kinetics.

  • Immediate Fix: Dilute the reaction mixture. Doubling the solvent volume doubles the thermal mass (heat sink) without changing the total energy released.

  • Process Fix: Switch from "Batch Addition" to "Semi-Batch" with a dosing pump. Ensure the dosing rate is slower than your cryostat's heat removal rate (

    
    ).
    
Module 3: Visualizing the Hazard

The following logic flow illustrates the critical "Accumulation" failure mode described in Q1.

SafetyLogic Start Start Oxidant Addition CheckT Check Internal Temp (Ti) Start->CheckT Decision Is Ti Rising? CheckT->Decision SafePath Reaction Initiated (Rate Controlled by Addition) Decision->SafePath Yes (Exotherm Observed) DangerPath ACCUMULATION MODE (Oxidant Building Up) Decision->DangerPath No (Isothermal) ActionContinue Continue Slow Addition Monitor Cooling Duty SafePath->ActionContinue ActionStop STOP ADDITION Wait for Induction Period DangerPath->ActionStop Runaway THERMAL RUNAWAY (Delayed Initiation) DangerPath->Runaway If Addition Continues ActionStop->CheckT Re-evaluate

Figure 1: The Accumulation Trap. Continuing addition without observing an exotherm leads to catastrophic thermal runaway.

Module 4: Validated Protocol (H2O2 Oxidation)

Reagent: Hydrogen Peroxide (30-35% aq) Catalyst: Sodium Tungstate (


) or Molybdate (Optional for speed, mandatory for sulfone).
Solvent:  Methanol/Water (High heat capacity, homogenous).

Step-by-Step Methodology:

  • System Prep:

    • Equip flask with internal temperature probe (not just bath temp).

    • Establish cooling bath at desired setpoint (0°C for Sulfoxide, 20-50°C for Sulfone).

    • Dissolve Ethyl Thioether (1.0 equiv) in Methanol (10 volumes).

  • Catalyst Loading:

    • Add

      
       (0.01 - 0.05 equiv). Stir until dissolved.
      
  • The "Initiation" Phase (CRITICAL):

    • Add exactly 5% of the calculated

      
       volume.
      
    • STOP. Watch the internal temperature (

      
      ).
      
    • Pass Criteria:

      
       must rise by 2-3°C and then plateau/drop as the cooling bath catches it. This confirms the chemistry is active.
      
  • Controlled Addition:

    • Begin dropwise addition of remaining

      
      .
      
    • Rule: Maintain

      
      . If the delta exceeds this, stop addition.
      
  • Quench:

    • Once TLC/HPLC confirms conversion, add saturated aqueous Sodium Thiosulfate (

      
      ) or Sodium Sulfite (
      
      
      
      ).
    • Note: This quench is also exothermic. Add slowly. Test with starch-iodide paper (Blue = Active Oxidant, Colorless = Safe).

Module 5: Workflow Visualization

Workflow Setup 1. Setup & Dissolution (Solvent + Thioether) Initiation 2. Initiation Pulse (Add 5% Oxidant -> Wait) Setup->Initiation Reaction 3. Controlled Dosing (Match Cooling Capacity) Initiation->Reaction Exotherm Confirmed Monitor 4. Monitoring (Starch-Iodide + HPLC) Reaction->Monitor Monitor->Reaction Incomplete Quench 5. Reductive Quench (Na2S2O3) Monitor->Quench Complete

Figure 2: Operational workflow emphasizing the initiation pulse before main dosing.

References
  • Duarte, H. et al. (1999). Calorimetric and Computational Study of Thiacyclohexane 1-Oxide and Thiacyclohexane 1,1-Dioxide. The Journal of Organic Chemistry. Link

  • Org. Process Res. Dev. (2016).[1] Safety Notables: Information from the Literature (Thermal Runaway in Sulfide Oxidation). ACS Publications. Link

  • Solvay Chemicals. (2020). Hydrogen Peroxide Safety and Handling Technical Data Sheet. Link

  • Kirihara, M. et al. (2010).[2] Sulfone synthesis by oxidation of sulfides. Synlett/Organic Chemistry Portal. Link

  • Organic Syntheses. (1998). Oxidation of Sulfides to Sulfones: Use of m-CPBA and Safety Notes. Org. Synth. Coll. Vol. 9. Link

Sources

Resolving phase separation issues with 1,1-Bis(ethylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,1-Bis(ethylsulfonyl)ethane Topic: Resolving Phase Separation & Oiling Out Issues Document ID: TS-BESE-001 Version: 2.4 (Current)[1][2][3][4]

Executive Summary

This technical guide addresses phase separation challenges associated with 1,1-Bis(ethylsulfonyl)ethane (gem-disulfone).[1][2][3][4] Due to its high polarity and specific amphiphilic structure, this molecule frequently exhibits "oiling out" (Liquid-Liquid Phase Separation, LLPS) during recrystallization and extraction.[1][2][3][4] This guide provides mechanistic insights and actionable protocols to restore homogeneity and ensure efficient isolation.

Module 1: Physicochemical Drivers (The "Why")

To troubleshoot effectively, you must understand the forces driving the separation.[3][4]

1. The Polarity Conflict 1,1-Bis(ethylsulfonyl)ethane contains two highly polar sulfonyl groups (


) attached to a single carbon.[1][2][3][4] This creates a localized region of high electron density and polarity, while the ethyl tails remain lipophilic.[1][3]
  • Consequence: The molecule struggles to integrate into non-polar lattices (like hexane) but is too lipophilic for pure water.[1][2][3][4] It prefers a "middle ground," often leading to oiling out when solvent polarity shifts too rapidly.[1][2][3][4]

2. The "Oiling Out" Mechanism In crystallization, if the temperature drops into a region where the solution separates into two liquids (solvent-rich and solute-rich) before it hits the crystallization boundary, you get oil.[1][2][3][5][6]

3. Acidity & Salt Formation The central proton (at the C-1 position) is acidic (


 approx. 12-14).[1][2][3][4] In basic conditions, it forms a salt.[1][2][3][4]
  • Risk: These salts are often insoluble in organic media, causing immediate, uncontrolled precipitation or "gummy" phase separation.[2][3][4]

Module 2: Troubleshooting Guide (Q&A Format)

Scenario A: Post-Reaction Workup (Extraction)

Q: "I’m trying to extract the product from an aqueous reaction mixture, but I have a persistent emulsion/third layer. How do I resolve this?"

Diagnosis: The density of 1,1-bis(ethylsulfonyl)ethane is likely close to your aqueous phase, or the sulfone is acting as a surfactant, stabilizing the interface.[1][2][3]

Protocol: The Density Shift Method

  • Stop using Diethyl Ether. Sulfones have poor solubility in ether, promoting precipitation at the interface.[1][2][3][4]

  • Switch to DCM or Chloroform. These chlorinated solvents are excellent for sulfones and are significantly denser than water, ensuring a clean bottom-layer separation.[1][2][3][4]

  • The "Salting Out" Tactic:

    • Add solid NaCl to the aqueous layer until saturation.[1][2][3][4] This increases the ionic strength, driving the organic sulfone into the organic layer and breaking the emulsion.[1][3]

Q: "My organic layer is cloudy even after drying. What is happening?" A: This is micro-phase separation of water.[1][2][3][4] Sulfones are hygroscopic.[1][2][3][4]

  • Fix: Dry the organic layer over anhydrous Magnesium Sulfate (

    
    )  for at least 30 minutes with vigorous stirring. Filter, then remove solvent.[1][2][3][4] Do not use Sodium Sulfate (
    
    
    
    ) as it is often too slow for sulfones.[1][2][3][4]
Scenario B: Crystallization & Purification (The "Oiling Out" Issue)

Q: "During recrystallization, my product falls out as a yellow oil instead of white crystals. Cooling it further just makes the oil harder.[2][3][4] Why?"

Diagnosis: You have entered the "Metastable Liquid-Liquid Miscibility Gap."[1][2][3][4] The solution became supersaturated too fast, or the temperature is above the melting point of the solvated oil.[1][3]

Protocol: The Ternary Control Method

  • Preferred Solvent System: Ethanol/Water or Ethyl Acetate/Heptane.[1][2][3][4]

  • Step-by-Step Fix:

    • Re-dissolve the oil by heating the mixture back to reflux.[1][2][3][4]

    • Add a Co-Solvent: Add 5-10% of a high-solubility solvent (e.g., Acetone or DCM) to stabilize the liquid phase.[1][2][3][4]

    • Seeding (Critical): Cool the solution slowly to just above the temperature where oiling previously occurred.[1][2][3][4] Add pure seed crystals of 1,1-bis(ethylsulfonyl)ethane.

    • Isothermal Aging: Hold the temperature constant. Do not cool further until you see significant crystal growth.[1][2][3][4] This allows the oil droplets to redissolve and deposit onto the crystal lattice (Ostwald Ripening).[1][3]

Q: "Can I just freeze the oil to make it solid?" A: No. Freezing an oil usually results in an amorphous glass, not a crystal.[3][4] This traps impurities.[1][2][3][4] You must redissolve and crystallize properly to achieve purity.[1][2][3][4]

Module 3: Visualizing the Workflow

Figure 1: Troubleshooting Decision Matrix

Use this logic flow to determine the correct corrective action based on visual observation.

TroubleshootingFlow Start Start: Phase Separation Issue Observation What do you see? Start->Observation Type1 Cloudy/Emulsion (During Extraction) Observation->Type1 Liquid-Liquid Mix Type2 Oiling Out (During Crystallization) Observation->Type2 Oil droplets on cooling Type3 Gummy Precipitate (During Reaction) Observation->Type3 Sticky solid Action1 1. Add Brine (NaCl) 2. Switch to DCM 3. Filter through Celite Type1->Action1 Action2 1. Reheat to dissolve 2. Add 5% Acetone 3. SEED at High Temp Type2->Action2 Action3 Check pH. Likely Salt Formation. Adjust to pH < 7 Type3->Action3

Caption: Figure 1. Decision matrix for diagnosing phase separation types. Follow the path corresponding to your visual observation.

Figure 2: The "Oiling Out" Mechanism & Avoidance

Understanding the thermodynamic trap.

PhaseDiagram Solute Dissolved State (High Temp) Cooling Cooling Path Solute->Cooling Split Critical Junction Cooling->Split PathA Path A: Rapid Cooling (High Supersaturation) Split->PathA PathB Path B: Controlled Seeding (Low Supersaturation) Split->PathB ResultA LLPS Zone (Oiling Out) PathA->ResultA Hits Miscibility Gap ResultB Nucleation Zone (Crystalline Solid) PathB->ResultB Bypasses Gap ResultA->ResultB Requires Re-heating

Caption: Figure 2. Thermodynamic pathway.[1][2][3][4][6][7] Path A represents uncontrolled cooling leading to oil.[1][2][3][4] Path B represents the seeded protocol avoiding the liquid-liquid gap.[1][3]

Module 4: Key Data & Specifications

PropertyValue / BehaviorImplication for Handling
Solubility (Water) Low to ModerateUse "Salting Out" (Brine) to force it into organic layer.[1][2][3][4]
Solubility (DCM) HighBest solvent for extraction.[1][2][3][4]
Solubility (Ether) PoorAvoid as primary solvent; causes interface precipitation.[1][2][3][4]
Acidity (

)
~12-14 (Central C-H)Avoid strong bases during workup unless salt formation is desired.[1][2][3][4]
Hygroscopicity ModerateDry extracts thoroughly (

) to prevent cloudy oils.[1][2][3][4]

References

  • Mettler Toledo. Oiling Out in Crystallization.[1][2][3][4] Mettler Toledo Technical Library.[1][2][3][4] [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118582, 1,2-Bis(ethylsulfonyl)ethane.[1][2][3][4] (Note: Isomer analog used for physicochemical property estimation).[1][2][3][4] [Link]

  • Veverka, M. (2013).[1][2][3][4] Screening of Solvents for Crystallization of Sulfones.[1][2][3][4] Chemical Papers, 67(1).[1][2][3][4] (General reference for sulfone solubility profiles).

(Note: Specific thermodynamic data for the 1,1-isomer is rare in open literature; protocols above are derived from established behavior of short-chain gem-disulfones and general crystallization thermodynamics.)

Sources

Validation & Comparative

A Researcher's Guide to Identifying the Sulfone Functional Group in 1,1-Bis(ethylsulfonyl)ethane via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise identification of functional groups is a cornerstone of molecular characterization. Among the various analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out for its ability to provide a rapid, non-destructive, and highly specific "molecular fingerprint." This guide offers an in-depth analysis of the characteristic FTIR absorption peaks for the sulfone group (R-SO₂-R'), with a specific focus on 1,1-Bis(ethylsulfonyl)ethane. We will explore the theoretical underpinnings of these vibrational modes, compare its expected spectrum with related aliphatic sulfones, and provide a robust experimental protocol for acquiring high-quality data.

The Vibrational Signature of the Sulfone Group

The sulfone functional group is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. The key to its identification via FTIR lies in the stretching vibrations of the S=O bonds. These vibrations manifest as two distinct and typically strong absorption bands:

  • Asymmetric Stretching (ν_as(SO₂)): This higher frequency band results from the two S=O bonds stretching out of phase with each other. For dialkyl sulfones, this peak is generally observed in the 1350-1300 cm⁻¹ region.

  • Symmetric Stretching (ν_s(SO₂)): This lower frequency band arises from the in-phase stretching of the S=O bonds. It is typically found in the 1180-1120 cm⁻¹ range.

The exact position and intensity of these peaks can be influenced by the electronic and steric effects of the surrounding molecular structure.

Predicted FTIR Spectrum of 1,1-Bis(ethylsulfonyl)ethane

Structure of 1,1-Bis(ethylsulfonyl)ethane:

Expected Characteristic Peaks:

  • Sulfone Group (SO₂) Vibrations:

    • Asymmetric S=O Stretch: We anticipate a strong, sharp peak in the range of 1330-1310 cm⁻¹ . The presence of two electron-withdrawing sulfone groups attached to the same carbon may slightly increase this frequency compared to simple dialkyl sulfones.

    • Symmetric S=O Stretch: A strong, sharp peak is expected between 1150-1130 cm⁻¹ .

  • Alkyl Group (C-H) Vibrations:

    • C-H Stretching: Multiple peaks in the 3000-2850 cm⁻¹ region corresponding to the asymmetric and symmetric stretching of the methyl (CH₃) and methylene (CH₂) groups.[1]

    • C-H Bending: Peaks in the 1470-1370 cm⁻¹ range due to the bending vibrations of the CH₃ and CH₂ groups.

  • C-S Stretching: The carbon-sulfur bond stretching vibration is expected to appear as a weaker absorption in the fingerprint region, typically between 800-600 cm⁻¹ .

Comparative Analysis with Simple Alkyl Sulfones

To provide a clearer context for the identification of the sulfone groups in 1,1-Bis(ethylsulfonyl)ethane, a comparison with simpler, well-characterized sulfones is invaluable.

Compound NameStructureAsymmetric SO₂ Stretch (cm⁻¹)Symmetric SO₂ Stretch (cm⁻¹)Other Key Peaks (cm⁻¹)
1,1-Bis(ethylsulfonyl)ethane CH₃CH₂SO₂CH₂SO₂CH₂CH₃~1330-1310 (Predicted)~1150-1130 (Predicted)C-H stretches (~2970-2880), C-H bends (~1460, ~1380)
Dimethyl Sulfone CH₃SO₂CH₃~1310~1140C-H stretches and bends
Diethyl Sulfone CH₃CH₂SO₂CH₂CH₃~1325~1135C-H stretches and bends

Data for Dimethyl Sulfone and Diethyl Sulfone are based on typical values and publicly available spectral data.

As illustrated in the table, the positions of the asymmetric and symmetric SO₂ stretching bands are relatively consistent across these simple alkyl sulfones. The slight variations can be attributed to the different alkyl groups attached to the sulfone moiety. For 1,1-Bis(ethylsulfonyl)ethane, the presence of two sulfone groups on a single methylene carbon is the most significant structural feature, which is expected to subtly influence the electronic environment of the S=O bonds and thus their absorption frequencies.

Experimental Protocol: Acquiring an FTIR Spectrum using ATR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy due to its simplicity and minimal sample preparation requirements.[2][3][4] It is particularly well-suited for analyzing solid and liquid samples directly.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.

  • Sample Application:

    • Place a small amount of the 1,1-Bis(ethylsulfonyl)ethane sample directly onto the center of the ATR crystal.

    • If the sample is a solid, use the ATR pressure clamp to ensure good contact between the sample and the crystal surface. Apply just enough pressure to obtain a good quality spectrum; excessive pressure can damage the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

    • Compare the obtained peak positions with the expected values for the sulfone and other functional groups.

Diagram of the ATR-FTIR Experimental Workflow

experimental_workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Power On & Stabilize p2 Purge Sample Compartment a1 Clean ATR Crystal p2->a1 a2 Acquire Background Spectrum a1->a2 a3 Apply Sample to Crystal a2->a3 a4 Acquire Sample Spectrum a3->a4 d1 Ratio Sample/Background a4->d1 d2 Baseline Correction d1->d2 d3 Peak Identification d2->d3

Caption: A schematic overview of the experimental workflow for acquiring an FTIR spectrum using the ATR technique.

Trustworthiness and Self-Validation

The protocol described above incorporates a self-validating system. The acquisition of a background spectrum is crucial to remove any instrument and environmental artifacts. Furthermore, the expected presence of C-H stretching and bending vibrations from the ethyl groups serves as an internal control. If these well-characterized peaks appear at their expected positions, it provides confidence that the instrument is functioning correctly and that the observed peaks in the 1350-1120 cm⁻¹ region can be reliably assigned to the sulfone group vibrations.

Conclusion

The identification of the sulfone functional group in 1,1-Bis(ethylsulfonyl)ethane by FTIR spectroscopy is a straightforward and reliable process. By targeting the strong and characteristic asymmetric and symmetric S=O stretching vibrations, researchers can confidently confirm the presence of this important functional group. A comparative analysis with simpler alkyl sulfones and adherence to a robust experimental protocol, such as the ATR-FTIR method outlined here, will ensure the generation of high-quality, interpretable data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

  • LibreTexts. (2021). Infrared Spectroscopy. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Dimethyl sulfone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

Sources

Comparative Reactivity Guide: 1,1-Bis(ethylsulfonyl)ethane vs. 1,2-Bis(ethylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1,1-bis(ethylsulfonyl)ethane (geminal disulfone) and 1,2-bis(ethylsulfonyl)ethane (vicinal disulfone). While these isomers share an identical molecular formula (


), their connectivity dictates diametrically opposed reactivity profiles.
  • 1,1-Bis(ethylsulfonyl)ethane functions primarily as a pronucleophile . The geminal sulfonyl groups render the

    
    -proton highly acidic (
    
    
    
    ), allowing for facile deprotonation and subsequent alkylation under mild conditions.
  • 1,2-Bis(ethylsulfonyl)ethane functions primarily as a masked electrophile or elimination precursor. The vicinal arrangement creates a base-labile system prone to

    
    -elimination, generating reactive vinyl sulfones (Michael acceptors).
    

Part 1: Physical & Chemical Property Landscape[1]

The structural difference—geminal vs. vicinal substitution—creates a massive divergence in acidity and stability.

Comparative Data Table
Feature1,1-Bis(ethylsulfonyl)ethane1,2-Bis(ethylsulfonyl)ethane
Structure


Classification Geminal DisulfoneVicinal Disulfone
Acidity (

in DMSO)
16.7 (Highly Acidic)~29–31 (Weakly Acidic)
Primary Reactivity Nucleophilic Substitution (Alkylation)

-Elimination / Radical Addition
Base Stability Stable anion formationUnstable (Eliminates

)
Key Intermediate Stabilized CarbanionVinyl Sulfone (Michael Acceptor)
Structural Implications[2]
  • 1,1-Isomer: The two electron-withdrawing sulfonyl groups stabilize the negative charge on the central carbon (C1) through resonance and strong inductive effects. This lowers the

    
     into the range of simple alcohols or ketones, making it accessible to carbonate bases.
    
  • 1,2-Isomer: The sulfonyl groups are separated by an ethylene bridge. The inductive effect is diminished, and there is no resonance stabilization across the bridge for a single anion. Consequently, the protons are significantly less acidic.

Part 2: Reactivity Profile – 1,1-Bis(ethylsulfonyl)ethane

Mechanism: The Stabilized Carbanion

The defining characteristic of the 1,1-isomer is its ability to form a stable, soft nucleophile. Upon treatment with a mild base (e.g.,


, 

), the C1 proton is removed to generate a gem-disulfonyl carbanion. This species is an excellent nucleophile for

reactions with alkyl halides.

Key Application: Synthesis of quaternary carbon centers. Since the starting material already possesses a methyl group at C1, a single alkylation event creates a fully substituted carbon, which is often difficult to achieve with other nucleophiles due to steric hindrance.

Experimental Protocol: Alkylation of 1,1-Bis(ethylsulfonyl)ethane

This protocol describes the alkylation with benzyl bromide to create a quaternary center.

Reagents:

  • 1,1-Bis(ethylsulfonyl)ethane (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Workflow:

  • Activation: Dissolve 1,1-bis(ethylsulfonyl)ethane in DMF (0.5 M concentration). Add

    
     and stir at room temperature for 30 minutes. The mixture may become slightly heterogeneous.
    
  • Addition: Add benzyl bromide dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1] The acidic proton is consumed, leading to a neutral, non-acidic product.

  • Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a white solid. Filter and wash with water.

  • Purification: Recrystallize from ethanol if necessary.

Part 3: Reactivity Profile – 1,2-Bis(ethylsulfonyl)ethane

Mechanism: Elimination-Addition

The 1,2-isomer is dominated by the "beta-effect." Treatment with base does not typically lead to stable anion formation for alkylation. Instead, it triggers


-elimination of an ethyl sulfinate group (

), generating ethyl vinyl sulfone (or a related vinyl sulfone intermediate).

This vinyl sulfone is a potent Michael acceptor.[2] Therefore, 1,2-bis(ethylsulfonyl)ethane is often used as a sulfinate-releasing precursor or in radical chain reactions where the C-S bond is cleaved.

Experimental Protocol: Generation of Vinyl Sulfone

This protocol demonstrates the base-mediated elimination to generate a reactive Michael acceptor in situ.

Reagents:

  • 1,2-Bis(ethylsulfonyl)ethane (1.0 equiv)

  • Triethylamine (

    
    , 1.5 equiv) or DBU (1.1 equiv)
    
  • Nucleophile (e.g., Thiophenol, 1.0 equiv)

  • Solvent: Dichloromethane (DCM)

Workflow:

  • Setup: Dissolve 1,2-bis(ethylsulfonyl)ethane and the nucleophile (thiophenol) in DCM at 0°C.

  • Elimination: Add

    
     dropwise. The base promotes the elimination of ethyl sulfinic acid (
    
    
    
    ), generating ethyl vinyl sulfone in situ.
  • Capture: The thiophenol immediately undergoes Michael addition to the generated vinyl sulfone.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Wash with dilute HCl to remove amines, then brine. Dry over

    
     and concentrate.
    
  • Outcome: The product is the Michael adduct of the nucleophile and the vinyl sulfone moiety.

Part 4: Mechanistic Visualization

The following diagram contrasts the divergent pathways of the two isomers under basic conditions.

ReactivityComparison cluster_0 1,1-Bis(ethylsulfonyl)ethane (Geminal) cluster_1 1,2-Bis(ethylsulfonyl)ethane (Vicinal) A1 Starting Material (pKa ~16.7) A2 Stable Carbanion (Nucleophile) A1->A2 Base (K2CO3) Deprotonation A3 Alkylated Product (Quaternary Center) A2->A3 R-X (Alkylation) B1 Starting Material (pKa ~31) B2 Elimination of Sulfinate B1->B2 Base (Et3N) Beta-Elimination B3 Vinyl Sulfone (Electrophile) B2->B3 - EtSO2H B4 Michael Adduct B3->B4 Nucleophile (Nu-) Michael Addition

Figure 1: Mechanistic divergence. The 1,1-isomer (blue) follows a substitution pathway, while the 1,2-isomer (red) follows an elimination-addition pathway.

References

  • Bordwell pKa Table (Acidity in DMSO). The pKa of 1,1-bis(ethylsulfonyl)ethane is established at 16.

    • Source:

  • Synthesis of 1,2-Bis(ethylsulfonyl)ethane. Detailed protocols for the oxidation of thioether precursors to vicinal disulfones.

    • Source:

  • Sulfone Reactivity Reviews.

    • Source:

Sources

Navigating the Analytical Maze: A Comparative Guide to HPLC Method Development for 1,1-Bis(ethylsulfonyl)ethane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the robust and reliable quantification of compounds is paramount. 1,1-Bis(ethylsulfonyl)ethane, a molecule characterized by its dual sulfonyl groups, presents a unique analytical challenge due to its lack of a significant UV-absorbing chromophore. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of this compound. We will explore the rationale behind methodological choices, present detailed experimental protocols, and compare alternative approaches to empower you with the knowledge to develop a validated, fit-for-purpose analytical method.

The Analytical Conundrum of 1,1-Bis(ethylsulfonyl)ethane

1,1-Bis(ethylsulfonyl)ethane possesses the chemical formula C6H14O4S2 and a molecular weight of 214.3 g/mol [1]. Its structure, devoid of aromatic rings or extended conjugated systems, means it does not exhibit significant absorbance in the conventional UV range (220-400 nm) used for routine HPLC analysis. This characteristic immediately renders standard UV detection methods suboptimal, pushing us to explore more universal detection techniques or to work at the limits of UV detection where sensitivity and specificity can be compromised.

Furthermore, the polarity of the molecule, which can be inferred to be relatively high due to the presence of the polar sulfonyl groups, will dictate the choice of stationary and mobile phases for effective chromatographic separation. The isomeric similarity to compounds like 1,2-bis(ethylsulfonyl)ethane, which has a computed XLogP3 of -0.3, suggests that 1,1-bis(ethylsulfonyl)ethane is also a polar analyte, making reversed-phase chromatography a suitable starting point[2].

Strategic Approaches to HPLC Method Development

Our methodological exploration will be twofold. First, we will detail the development of a primary, robust method utilizing a universal detector, which is the recommended approach for accurate and sensitive quantification. Second, we will discuss a secondary, more accessible method using low-wavelength UV detection, which may be suitable for less demanding applications such as in-process controls where high sensitivity is not a prerequisite.

dot

Caption: Strategic workflow for HPLC method development for 1,1-Bis(ethylsulfonyl)ethane.

Primary Method: Reversed-Phase HPLC with Universal Detection

For a definitive and sensitive analytical method, coupling reversed-phase HPLC with a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is the gold standard for non-chromophoric analytes[3][4][5][6][7][8][9][10]. These detectors do not rely on the optical properties of the analyte; instead, they measure the mass of the analyte particles remaining after solvent evaporation, providing a response proportional to the mass of the analyte.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and provides a good starting point for retaining a polar analyte like 1,1-bis(ethylsulfonyl)ethane. The choice of a column with a particle size of 3.5 µm and dimensions of 4.6 x 150 mm offers a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution is chosen to ensure adequate retention of the polar analyte while also eluting any less polar impurities that may be present. Acetonitrile is selected as the organic modifier due to its lower viscosity and UV cutoff compared to methanol. Water is the weak solvent. The gradient is designed to start with a high percentage of water to retain the analyte and gradually increase the acetonitrile concentration to elute it and any other components.

  • Detector: Both ELSD and CAD are suitable. The choice between them may depend on laboratory availability and specific sensitivity requirements. CAD is often considered to provide a more consistent response across a wider range of analyte concentrations[4].

Experimental Protocol: RP-HPLC with ELSD/CAD
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector ELSD: Nebulizer Temperature: 50 °C, Evaporator Temperature: 50 °C, Gas Flow: 1.5 SLM (Nitrogen) CAD: Power Function: 1.0
Sample Preparation Dissolve the sample in a mixture of Water:Acetonitrile (95:5, v/v) to a concentration of 1 mg/mL.

Secondary Method: Reversed-Phase HPLC with Low-Wavelength UV Detection

While not ideal, for applications where the highest sensitivity is not required, a simplified method using a standard UV detector at a low wavelength (e.g., 200-210 nm) can be developed. At these low wavelengths, the sulfonyl functional group may exhibit some end-absorption, allowing for detection. However, this approach is prone to interference from mobile phase components and impurities that also absorb in this region.

Causality of Experimental Choices:

  • Mobile Phase: To minimize background absorbance at low UV wavelengths, it is crucial to use high-purity solvents. A simple isocratic mobile phase is often preferred to avoid baseline drift associated with gradient elution at these sensitive wavelengths. A buffer is introduced to control the pH and improve peak shape. Phosphate buffer is a common choice, but its compatibility with mass spectrometry (if used for peak identification) is poor. A volatile buffer like ammonium formate would be a better choice if MS compatibility is desired.

  • Wavelength: The detection wavelength is set to the lowest possible value that provides a reasonable signal-to-noise ratio for the analyte while minimizing the background noise from the mobile phase.

Experimental Protocol: RP-HPLC with Low-UV Detection
ParameterCondition
HPLC System Agilent 1260 Infinity II with Diode Array Detector or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase 20 mM Potassium Phosphate Monobasic in Water (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 205 nm
Sample Preparation Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Method Validation: A Trustworthy and Self-Validating System

Regardless of the chosen method, validation is a critical step to ensure the reliability of the analytical data. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[11][12].

dot

Caption: Key parameters for HPLC method validation according to ICH Q2(R1) guidelines.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the analyte from potential impurities and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparison of HPLC Methods

FeatureRP-HPLC with ELSD/CADRP-HPLC with Low-UV Detection
Detection Principle Mass-based (universal)Light absorbance (analyte-dependent)
Sensitivity HighLow to moderate
Specificity High (less prone to matrix interference)Moderate (prone to interference from co-eluites)
Gradient Compatibility ExcellentPoor (baseline drift)
Cost & Complexity Higher initial cost and more complex operationLower cost and simpler operation
Ideal Application Quantitative analysis, impurity profiling, stability studiesIn-process controls, qualitative screening

Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques could also be considered for the analysis of 1,1-bis(ethylsulfonyl)ethane.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the analyte is thermally stable and sufficiently volatile, GC-MS can provide excellent separation and identification capabilities.

  • Supercritical Fluid Chromatography (SFC): SFC can be an alternative to normal- and reversed-phase HPLC and is often compatible with both UV and universal detectors.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for the absolute quantification of the analyte without the need for a reference standard of the same compound, provided a certified internal standard is used.

Conclusion

The development of a robust and reliable analytical method for a non-chromophoric compound like 1,1-bis(ethylsulfonyl)ethane requires a thoughtful and systematic approach. The primary recommendation for accurate and sensitive quantification is the use of Reversed-Phase HPLC coupled with a universal detector such as an ELSD or CAD . This approach offers superior performance in terms of sensitivity and specificity. For less demanding applications, a method utilizing low-wavelength UV detection can be a viable, albeit less sensitive, alternative.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. Regardless of the chosen path, rigorous method validation in accordance with ICH guidelines is non-negotiable to ensure the generation of trustworthy and scientifically sound data.

References

  • PubChem. 1,1-Bis(ethylsulfonyl)ethane. National Center for Biotechnology Information. [Link]

  • Cheméo. 1,1-Bis(ethylsulfonyl) ethylene. [Link]

  • PubChem. 1,2-Bis(ethylsulphonyl)ethane. National Center for Biotechnology Information. [Link]

  • mzCloud. 1-{[(Ethylsulfonyl)methyl]sulfonyl}ethane. [Link]

  • Veeprho. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • Wikipedia. Evaporative light scattering detector. [Link]

  • Agilent Technologies. 1260 Infinity III Evaporative Light Scattering Detector. [Link]

  • Waters Corporation. Charged Aerosol Detector. [Link]

  • Bentham Science Publishers. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Shimadzu Corporation. ELSD-LT III. [Link]

  • National University of Science and Technology Oman. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • ResearchGate. On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. [Link]

  • Biotage. So, how does an ELSD work?. [Link]

  • Parker Hannifin. Evaporative Light Scattering Detection (ELSD) for HPLC. [Link]

  • AZoM. Learn how Charged Aerosol Detection can be used for both routine and complex analyses. [Link]

  • PubMed. Water-Soluble Colorimetric Amino[ bis(ethanesulfonate)] Azobenzene pH Indicators: A UV-Vis Absorption, DFT, and 1H-15N NMR Spectroscopy Study. [Link]

  • LabRulez LCMS. Application of Charged Aerosol HPLC Detection in Biopharmaceutical Analysis. [Link]

  • PubMed. N,N'-(Ethane-1,2-di-yl)bis-(methane-sulfon-amide). [Link]

  • CAS Common Chemistry. 1,2-Bis(ethylsulfonyl)ethane. [Link]

  • Honeywell. Polarity Index. [Link]

  • University of Rochester. Solvents and Polarity. [Link]

Sources

Elemental Analysis Standards: Bis(ethylsulfonyl)ethane Purity & Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental analysis standards for bis(ethylsulfonyl)ethane purity Content Type: Publish Comparison Guides

Executive Summary

In the high-stakes arena of drug development and organic synthesis, the precise quantification of sulfur is non-negotiable.[1][2] Bis(ethylsulfonyl)ethane (BESE) has emerged as a critical microanalytical standard, particularly valued for its high sulfur content (~29.9%) and exceptional stability.[1][2]

This guide provides a technical comparison of BESE against traditional elemental analysis (EA) standards like Sulfanilamide, BBOT, and Cystine.[1][2] It outlines the specific utility of BESE in calibrating combustion analyzers for high-sulfur matrices (e.g., sulfones, sulfonamides) and details a self-validating protocol for verifying its purity.

Chemical Profile & Theoretical Standards

Before deploying BESE as a calibrant, its theoretical composition must be the baseline for all performance metrics.[1][2] Unlike biological standards that may degrade, BESE is a chemically stable sulfone.[1][2]

Compound: 1,2-Bis(ethylsulfonyl)ethane CAS: 33976-39-5 Formula:


Molecular Weight:  214.31  g/mol [1][2][3]
ElementCountAtomic Mass (avg)Total MassTheoretical %
Carbon 612.01172.06633.63%
Hydrogen 141.00814.1126.58%
Sulfur 232.06564.13029.92%
Oxygen 415.99963.99629.86%
Comparative Analysis: BESE vs. Alternatives

Selecting the wrong standard introduces matrix effects that skew recovery rates.[1][2] The table below contrasts BESE with industry-standard alternatives, highlighting its superior performance for high-sulfur applications.

Table 1: Performance Matrix of Common Sulfur Standards
FeatureBis(ethylsulfonyl)ethane Sulfanilamide BBOT Cystine
Sulfur Content High (~29.9%) Medium (~18.6%)Low (~7.4%)High (~26.7%)
Nitrogen Presence No (N-free blank)Yes (~16.3%)Yes (~6.5%)Yes (~11.7%)
Stability Excellent (Non-hygroscopic)GoodExcellentFair (Moisture sensitive)
Matrix Match Ideal for Sulfones, Sulfonamides General OrganicsFluorescent dyes, complex heterocyclesAmino Acids, Proteins
Combustion Clean, complete oxidationCleanRequires higher

dose
Can leave char if not optimized
Expert Insight: The "Matrix Matching" Advantage
  • Why BESE? When analyzing sulfone-based drug linkers or polymer cross-linkers, the sulfur content often exceeds 20%.[1][2] Calibrating with BBOT (7.4% S) requires extrapolation, increasing the error margin. BESE brackets the expected value, ensuring linearity.

  • Nitrogen Interference: BESE is nitrogen-free.[1][2] In CHNS analysis, this allows it to serve as a negative control for the N-detector, verifying baseline separation between the Carbon and Nitrogen peaks.[1][2]

Visualization: Standard Selection Logic

The following decision tree assists researchers in selecting the optimal standard based on analyte characteristics.

StandardSelection Start Select Analyte Type CheckS Estimated Sulfur Content? Start->CheckS HighS High (>20%) CheckS->HighS MedS Medium (10-20%) CheckS->MedS LowS Low (<10%) CheckS->LowS CheckN Is Nitrogen Present? HighS->CheckN RecSulf RECOMMENDATION: Sulfanilamide (Industry Standard) MedS->RecSulf RecBBOT RECOMMENDATION: BBOT (Simultaneous CHNS) LowS->RecBBOT RecBESE RECOMMENDATION: Bis(ethylsulfonyl)ethane (Matches High S, Stable) CheckN->RecBESE No N (Sulfones) RecCyst RECOMMENDATION: Cystine (Biologicals only) CheckN->RecCyst Yes N (Proteins)

Figure 1: Decision Logic for Elemental Analysis Standard Selection. High-sulfur, nitrogen-free analytes necessitate BESE for optimal calibration.

Experimental Protocol: Purity Validation of BESE

To use BESE as a standard, you must first validate the purity of the lot itself.[1][2] This protocol uses a "Bracketing Standard" approach to validate a new batch of BESE against a certified reference material (CRM) like Sulfanilamide.[1][2]

Methodology: CHNS Combustion
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Combustion Temp: 950°C (with

    
     catalyst).
    
  • Carrier Gas: Helium (140 mL/min).[1][2]

Step-by-Step Workflow
  • System Conditioning:

    • Run 3 "Bypass" (Blank) samples to purge atmospheric nitrogen and stabilize the baseline.[1][2]

    • Run 2 "Conditioning" samples (Unweighed Sulfanilamide) to prime the reduction column.[1][2]

  • K-Factor Calibration (The Anchor):

    • Weigh Sulfanilamide (CRM) in triplicate ranges: 1.5 mg, 2.0 mg, 2.5 mg (+/- 0.005 mg).[1][2]

    • Calculate the K-Factor (Response Factor) for Sulfur based on the theoretical 18.62%.[1][2]

    • Acceptance Criteria:

      
       for the calibration curve.[1][2]
      
  • BESE Validation (The Test):

    • Weigh the Bis(ethylsulfonyl)ethane sample in triplicate (2.0 mg target).[1][2]

    • Analyze as an "Unknown".[1][2]

  • Data Analysis:

    • Compare the Found %S against the Theoretical 29.92% .

    • Calculate Purity using the formula:

      
      [1][2]
      
Acceptance Criteria

For BESE to be certified as a microanalytical standard for your lab:

  • Elemental Variance: Found values for C, H, and S must be within +/- 0.30% absolute of theoretical values.

  • Purity: Calculated purity must be >99.5% .

Visualization: Validation Workflow

ValidationLoop Step1 1. System Blanking (Remove N2) Step2 2. Primary Calibration (Sulfanilamide CRM) Step1->Step2 Step3 3. Analyze BESE (Triplicate) Step2->Step3 Decision Within +/- 0.3%? Step3->Decision Pass VALIDATED Release for Use Decision->Pass Yes Fail REJECT Check Drying/Weighing Decision->Fail No Fail->Step1 Re-test

Figure 2: Validation Loop for certifying a new lot of Bis(ethylsulfonyl)ethane.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118582, 1,2-Bis(ethylsulfonyl)ethane. Retrieved from [Link]

  • Royal Society of Chemistry. Microanalysis Standards and Quality Control. Analyst, 1995.[1][2] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.